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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Cromolyn-d5 Disodium Salt: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of Cromolyn-d5 Disodium Salt, a deuterated analog o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Cromolyn-d5 Disodium Salt, a deuterated analog of the mast cell stabilizer, cromolyn sodium. Designed for the scientific community, this document delves into the molecule's structural intricacies, the rationale and methods for its synthesis, and its critical application as an internal standard in bioanalytical studies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of Isotopic Labeling in Bioanalysis

Cromolyn sodium is a well-established therapeutic agent used in the management of allergic conditions such as bronchial asthma and mastocytosis.[1][2] Its mechanism of action involves the stabilization of mast cells, thereby preventing the release of inflammatory mediators like histamine and leukotrienes.[3][4][5] In the realm of drug development and clinical pharmacology, accurate quantification of cromolyn in biological matrices is paramount for pharmacokinetic and bioavailability studies.[5][6]

The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards.[7] Cromolyn-d5 Disodium Salt serves this exact purpose. By replacing five hydrogen atoms with their stable isotope, deuterium, on the propane linker of the molecule, a compound is created that is chemically identical to the parent drug but has a distinct, higher mass.[1] This mass difference allows for its differentiation from the unlabeled cromolyn in a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[7] This co-elution and similar behavior effectively normalizes for variability in sample extraction and matrix effects, leading to highly accurate and precise quantification.[7]

Structural Elucidation and Physicochemical Properties

The core structure of cromolyn consists of two chromone rings linked by a propan-2-ol diether bridge.[2] In Cromolyn-d5 Disodium Salt, the five hydrogen atoms on the carbons of the 1,3-dioxy-2-hydroxypropane linker are replaced with deuterium.

PropertyCromolyn Disodium SaltCromolyn-d5 Disodium Salt
Molecular Formula C23H14Na2O11C23H9D5Na2O11
Molecular Weight 512.33 g/mol 517.36 g/mol
CAS Number 15826-37-6Not available (Unlabeled CAS: 15826-37-6)
IUPAC Name Disodium 5,5'-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]Disodium 5,5'-[(2-hydroxytrimethylene-d5)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]
Synonyms Sodium Cromoglycate, Disodium CromoglycateCromolyn-d5 Sodium, Sodium Cromoglycate-d5

SMILES Representation of Cromolyn-d5 Disodium Salt: O=C1C=C(C(O[Na])=O)OC2=C1C(OC([2H])([2H])C([2H])(O)C([2H])([2H])OC3=CC=CC4=C3OC(C(=O)O[Na])=CC4=O)=CC=C2[1]

This specific placement of deuterium atoms on the linker chain is strategic. These positions are not susceptible to back-exchange with protons from the solvent, ensuring the isotopic purity of the standard throughout the analytical process.[1]

Synthesis and Characterization

A common route for synthesizing cromolyn sodium involves the condensation of 2,6-dihydroxyacetophenone with 1,3-dibromo-2-propanol or epichlorohydrin, followed by a cyclization reaction with diethyl oxalate.[8] To produce the d5 analog, a deuterated version of the 1,3-dibromo-2-propanol linker is required. This can be achieved through methods such as the reduction of a deuterated precursor.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Cromolyn-d5 Disodium Salt A Deuterated Linker Synthesis (e.g., 1,3-dibromo-2-propanol-d5) C Condensation Reaction A->C B 2,6-Dihydroxyacetophenone B->C D Cyclization with Diethyl Oxalate C->D E Saponification (Salt Formation) D->E F Purification and Characterization E->F G Cromolyn-d5 Disodium Salt F->G

Caption: Proposed synthetic workflow for Cromolyn-d5 Disodium Salt.

Characterization:

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used are:

  • Mass Spectrometry (MS): To confirm the molecular weight of 517.36 g/mol and to determine the isotopic distribution and enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the absence of signals from the deuterated positions on the linker.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.[9][10]

    • ²H NMR: To confirm the presence and location of the deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.[11][12]

Application in Quantitative Bioanalysis by LC-MS/MS

Cromolyn-d5 Disodium Salt is indispensable as an internal standard for the accurate quantification of cromolyn in biological matrices like plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry:

A known amount of Cromolyn-d5 Disodium Salt (the internal standard) is added to the unknown sample containing cromolyn (the analyte) at the very beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, concentrated, and analyzed by LC-MS/MS. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This ratio corrects for any loss of analyte during sample processing and for variations in instrument response.

Experimental Protocol: Quantification of Cromolyn in Human Plasma

This protocol is a synthesized, best-practice methodology based on published literature.[6][13][14]

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of human plasma, add 50 µL of a 100 ng/mL solution of Cromolyn-d5 Disodium Salt in methanol (internal standard).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in water, pH 8.0

    • B: Acetonitrile

  • Gradient: Isocratic elution with 90% A and 10% B.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

3. Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):

The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Cromolyn Sodium467.0379.1Negative ESI
Cromolyn-d5 Disodium Salt 472.0 384.1 Negative ESI

Note: The precursor ion for Cromolyn-d5 is +5 Da compared to the unlabeled compound. The fragmentation of the linker results in a product ion that also retains the five deuterium atoms, hence a +5 Da shift.[13][14]

Analytical Workflow Diagram:

Analytical_Workflow cluster_workflow Bioanalytical Workflow for Cromolyn Quantification A Plasma Sample Collection B Spiking with Cromolyn-d5 IS A->B C Solid-Phase Extraction (SPE) B->C D Elution & Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis (MRM) E->F G Data Processing (Analyte/IS Ratio) F->G H Concentration Calculation G->H

Caption: A typical bioanalytical workflow using Cromolyn-d5 Disodium Salt.

Method Validation:

A bioanalytical method using Cromolyn-d5 Disodium Salt as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous matrix components.[13]

  • Linearity and Range: Demonstrating a linear relationship between the analyte/IS ratio and concentration over a defined range.[6][13]

  • Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of the measurements.[6][13]

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.[15]

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

Cromolyn-d5 Disodium Salt is a vital tool for researchers in pharmacology and drug development. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of cromolyn in complex biological matrices. This technical guide has provided an in-depth look at its structure, a plausible synthetic strategy, and a detailed, field-proven protocol for its application in LC-MS/MS-based bioanalysis. The use of such well-characterized internal standards is fundamental to generating reliable data in preclinical and clinical studies, ultimately ensuring the safety and efficacy of therapeutic agents.

References

  • Holman, M. K., Brown, S. D., Frempong, D., Puri, A., & Dinh, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Pharmaceuticals, 15(5), 523. [Link]

  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Digital Commons@ETSU. [Link]

  • Disodium cromoglycate: exploiting its properties as a NMR weak-aligning medium for small organic molecules. Royal Society of Chemistry. [Link]

  • Koal, T., Deters, M., Casetta, B., & Kaever, V. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical biochemistry, 45(1-2), 166–173. [Link]

  • Cromolyn-D5 (Disodium Salt). Veeprho. [Link]

  • Holman, M. K., Brown, S. D., Frempong, D., Puri, A., & Dinh, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • Tan, K., & Li, Z. (2004). Self-association of cromolyn sodium in aqueous solution characterized by nuclear magnetic resonance spectroscopy. Journal of pharmaceutical sciences, 93(5), 1254–1265. [Link]

  • Overview of the MRM transitions of the analytes and the internal standards. ResearchGate. [Link]

  • Umino, M., Higashi, K., Masu, H., Limwikrant, W., Yamamoto, K., & Moribe, K. (2013). Characterization of cromolyn sodium hydrates and its formulation by (23)Na-multiquantum and magic-angle spinning nuclear magnetic resonance spectroscopy. Journal of pharmaceutical sciences, 102(8), 2738–2747. [Link]

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. SIELC Technologies. [Link]

  • Cairns, H., et al. (1972). Synthesis and Structure-Activity Relationships of Disodium Cromoglycate and Some Related Compounds. Journal of Medicinal Chemistry, 15(6), 583-589.
  • Development of an MRM method. University of Arizona. [Link]

  • Intelligent Use of Retention Time during Multiple Reaction Monitoring for Faster and Extended Compound Screening with Higher Sensitivity and Better Reproducibility. SCIEX. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

  • Cromolyn Disodium-impurities. Pharmaffiliates. [Link]

  • Cromolyn Sodium Oral Solution, Concentrate. U.S. Food and Drug Administration. [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs. [Link]

  • Cromolyn Sodium. StatPearls - NCBI Bookshelf. [Link]

  • Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • Cromoglicic acid. Wikipedia. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cromolyn sodium (Sodium cromoglycate). SIELC Technologies. [Link]

Sources

Exploratory

Cromolyn-d5 Disodium Salt mechanism of action

Topic: Cromolyn-d5 Disodium Salt Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Mechanisms of Action: Pharmacological Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cromolyn-d5 Disodium Salt Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Mechanisms of Action: Pharmacological Target & Bioanalytical Application

Executive Summary

This guide dissects Cromolyn-d5 Disodium Salt , a stable isotope-labeled analog of the mast cell stabilizer Cromolyn Sodium. While the parent molecule is a therapeutic agent, the deuterated (d5) variant serves a critical role as an Internal Standard (IS) in quantitative bioanalysis.

This document bridges two distinct "mechanisms of action" required by researchers:

  • Pharmacological Mechanism: How the parent drug modulates mast cell biology (including the novel GPR35 agonism pathway).[1]

  • Analytical Mechanism: How the d5-variant functions in Isotope Dilution Mass Spectrometry (IDMS) to ensure data integrity in pharmacokinetic (PK) studies.

Part 1: Molecular Architecture & The Deuterium Effect

Cromolyn-d5 Disodium Salt is chemically identical to Cromolyn Sodium, with the exception that five hydrogen atoms on the 2-hydroxypropane-1,3-diyl bridge are replaced by deuterium (


).
  • Chemical Name: Disodium 5,5'-[(2-hydroxy-1,3-propanediyl-1,1,2,3,3-d5)bis(oxy)]bis(4-oxo-4H-1-benzopyran-2-carboxylate).

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~517.36 g/mol (vs. ~512.33 g/mol for the unlabeled parent).[2]

The Kinetic Isotope Effect (KIE)

While chemically similar, the Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. In a biological system, this can theoretically slow down metabolic cleavage at the labeled site (Primary KIE). However, for analytical purposes , the d5-label is placed on the propyl bridge to ensure:

  • Metabolic Stability: It resists rapid exchange in solution.

  • Mass Shift (+5 Da): Sufficient separation from the natural isotope abundance of the parent drug (

    
    ) to prevent "cross-talk" in Mass Spectrometry.
    
Part 2: Pharmacological Mechanism (The Target)

Context: Understanding what the drug does to the cell is prerequisite to designing the assay to measure it.

For decades, Cromolyn was described vaguely as a "mast cell stabilizer." Modern research has elucidated the specific molecular targets, shifting the dogma from simple physical blockage to receptor-mediated signaling.

1. GPR35 Agonism (The Modern Mechanism)

Recent data identifies Cromolyn as a potent agonist of GPR35 (G-protein coupled receptor 35).

  • Pathway: Cromolyn binds GPR35

    
     Activates 
    
    
    
    proteins
    
    
    Reduces cAMP levels
    
    
    Inhibits phosphorylation of downstream kinases.
  • Outcome: This signaling cascade reduces the sensitivity of the mast cell to antigens, preventing the calcium influx necessary for degranulation.

2. Chloride Channel Blockade

Cromolyn blocks volume-regulated anion channels (VRAC) and delayed chloride channels.

  • Causality: By preventing

    
     efflux, the cell membrane remains hyperpolarized.[3] This electrical state prevents the opening of voltage-gated 
    
    
    
    channels (VGCC). Without intracellular
    
    
    spikes, the fusion of histamine-containing granules with the cell membrane is blocked.
Visualization: Signaling Pathway

The following diagram illustrates the dual-pathway mechanism leading to mast cell stabilization.

G Cromolyn Cromolyn Sodium GPR35 GPR35 Receptor (Gi-coupled) Cromolyn->GPR35 Agonism Cl_Channel Cl- Channel (VRAC) Cromolyn->Cl_Channel Blockade cAMP ↓ cAMP Levels GPR35->cAMP Gi Signaling Ca_Influx Inhibit Ca2+ Influx Cl_Channel->Ca_Influx Hyperpolarization cAMP->Ca_Influx Reduced PKA activity Degranulation MAST CELL STABILIZATION (No Histamine Release) Ca_Influx->Degranulation Prevents

Figure 1: Dual-mechanism of Cromolyn Sodium involving GPR35 agonism and Chloride channel blockade.[1][4]

Part 3: Analytical Mechanism (The Application)

Context: How Cromolyn-d5 functions as a tool in LC-MS/MS.

In bioanalysis, Cromolyn-d5 acts as the reference anchor. Its mechanism of action is Isotopic Dilution , which compensates for variability in the analytical workflow.

1. Co-Elution & Matrix Effect Compensation

Because Cromolyn-d5 has nearly identical physicochemical properties to the parent drug (pKa, solubility, hydrophobicity), it co-elutes (or elutes very closely) with Cromolyn on a C18 column.

  • The Mechanism: If the biological matrix (plasma/urine) suppresses ionization at the retention time of Cromolyn (e.g., 2.1 min), it will suppress the d5-IS by the exact same factor.

  • The Result: The ratio of Drug/IS remains constant, ensuring accurate quantification despite signal fluctuation.

2. Mass Spectral Selectivity

The d5 label provides a mass shift of +5 Da.

  • Parent Transition:

    
     467.1 
    
    
    
    379.1 (Loss of
    
    
    )
  • d5 IS Transition:

    
     472.1 
    
    
    
    384.1 (Loss of
    
    
    )
  • Critical Check: The fragmentation pathway (decarboxylation) does not involve the propyl bridge where the deuterium labels are located. Thus, the label is retained in the product ion, maintaining specificity.

Part 4: Validated Experimental Protocol

Workflow: Quantitative Analysis of Cromolyn in Human Plasma using Cromolyn-d5 IS.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L of plasma into a 96-well plate.
    
  • Step 2 (IS Spiking): Add 20

    
    L of Cromolyn-d5 Working Solution  (500 ng/mL in 50:50 Methanol:Water).
    
    • Why: Spiking before extraction ensures the IS tracks recovery losses during the precipitation step.

  • Step 3: Add 200

    
    L Acetonitrile (cold) to precipitate proteins. Vortex 5 min @ 1200 rpm.
    
  • Step 4: Centrifuge @ 4000g for 10 min.

  • Step 5: Transfer 100

    
    L supernatant to a fresh plate; dilute with 100 
    
    
    
    L water (to match mobile phase strength).
2. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI) – Negative Mode (due to carboxylic acid groups).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 8.0) – Basic pH ensures full deprotonation (

      
      ).
      
    • B: Acetonitrile.[5]

3. MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Dwell Time (ms)
Cromolyn 467.1 (

)
379.1-2550
Cromolyn-d5 472.1 (

)
384.1-2550
Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Plasma Sample (Unknown Conc.) Mix Vortex & Precipitate Sample->Mix IS Spike Cromolyn-d5 (Fixed Conc.) IS->Mix LC LC Separation (Co-elution) Mix->LC Supernatant MS Mass Spec (MRM) (-ESI Mode) LC->MS Data Calculate Ratio: Area(Drug) / Area(IS) MS->Data

Figure 2: Isotope Dilution Workflow utilizing Cromolyn-d5 to normalize extraction and ionization variability.

References
  • GPR35 Agonism: Yang, Y., et al. (2010).[6][7] "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[7] Pharmacology.[3][7][8]

  • Mast Cell Stabilization: Theoharides, T. C., et al. (1980). "The mechanism of action of cromolyn sodium." Science.

  • LC-MS/MS Methodology: Puri, A., et al. (2022).[9] "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Journal of Analytical Methods in Chemistry.

  • Clinical Pharmacokinetics: Lin, Z. J., et al. (2003).[10] "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B.

Sources

Foundational

Technical Guide: Isotopic Labeling of Cromolyn Disodium

Executive Summary Cromolyn Disodium (DSCG) is a mast cell stabilizer widely used in the prophylaxis of asthma and allergic rhinitis. Despite its established clinical profile, modern pharmacokinetic (PK) and bioequivalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cromolyn Disodium (DSCG) is a mast cell stabilizer widely used in the prophylaxis of asthma and allergic rhinitis. Despite its established clinical profile, modern pharmacokinetic (PK) and bioequivalence studies require high-sensitivity quantitation, typically in the low ng/mL range. The high polarity and poor oral bioavailability (<1%) of Cromolyn necessitate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays that are robust against matrix effects.

This guide details the strategic design, chemical synthesis, and validation of Cromolyn-d5 Disodium , a stable isotopologue serving as the gold-standard Internal Standard (IS). Unlike structural analogs, this isotopologue mirrors the analyte's ionization efficiency and extraction recovery while providing mass-resolved detection.

Strategic Design of Isotopologues

Lability vs. Stability Analysis

The selection of the isotopic label position is critical. Cromolyn is excreted largely unchanged in bile and urine; however, the label must withstand the acidic conditions of the stomach (if oral) and the ionization source of the mass spectrometer.

Label PositionIsotopeStability RiskSuitability
Aromatic Ring

H (Deuterium)
Low. Aromatic protons are generally stable but can undergo H/D exchange under strong acidic conditions.Moderate
Carboxyl Group

C (Carbon-13)
Very High. Requires labeled diethyl oxalate. Chemically inert but expensive.High
Central Linker

H (Deuterium)
Optimal. The 2-hydroxypropane bridge contains non-exchangeable aliphatic protons.Best
The "Cromolyn-d5" Strategy

The industry standard approach targets the central 2-hydroxytrimethylene bridge .[1] By synthesizing the molecule using Epichlorohydrin-d5 , we introduce five deuterium atoms into the aliphatic chain.

  • Mass Shift: +5 Da (M+5).

  • Interference: Shifts the precursor ion from m/z 467 to 472, well beyond the natural isotopic envelope of the analyte.

  • Cost-Efficiency: Deuterated epichlorohydrin is a readily available commodity chemical compared to multi-step aromatic ring labeling.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis follows a convergent pathway:

  • Alkylation: Coupling of two equivalents of 2,6-dihydroxyacetophenone with one equivalent of Epichlorohydrin-d5.

  • Cyclization: Formation of the chromone ring using diethyl oxalate (Claisen condensation followed by cyclodehydration).

  • Saponification: Hydrolysis of the ester to the carboxylic acid and salt formation.

Workflow Diagram (DOT)

SynthesisRoute cluster_legend Reaction Stages Precursor 2,6-Dihydroxyacetophenone (2 Equivalents) Intermediate Bis-phenoxy Intermediate-d5 (1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane-d5) Precursor->Intermediate K2CO3, DMF, 80°C Linker Epichlorohydrin-d5 (Label Source) Linker->Intermediate Ester Cromolyn Diethyl Ester-d5 Intermediate->Ester NaOEt, EtOH, Reflux (Claisen Condensation) Cyclizer Diethyl Oxalate (Ring Closer) Cyclizer->Ester Final Cromolyn Disodium-d5 Ester->Final 1. NaOH/H2O Hydrolysis 2. Crystallization

Figure 1: Convergent synthesis of Cromolyn-d5 Disodium using deuterated epichlorohydrin.

Detailed Methodology
Step 1: Synthesis of the Bis-Phenoxy Linker (d5)
  • Reagents: 2,6-Dihydroxyacetophenone (20.0 g), Epichlorohydrin-d5 (6.5 g), Potassium Carbonate (anhydrous), DMF.

  • Protocol:

    • Dissolve 2,6-dihydroxyacetophenone in DMF under nitrogen atmosphere.

    • Add K

      
      CO
      
      
      
      and heat to 60°C.
    • Dropwise add Epichlorohydrin-d5 over 30 minutes. The d5-label is incorporated into the bridge.

    • Heat at 80°C for 4 hours. Monitor by TLC (SiO

      
      , Hexane:EtOAc).
      
    • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from ethanol to yield the Bis-phenoxy intermediate-d5.

Step 2: Double Chromone Cyclization
  • Reagents: Bis-phenoxy intermediate-d5, Diethyl Oxalate, Sodium Ethoxide (21% in EtOH).

  • Protocol:

    • Suspend the intermediate in absolute ethanol.

    • Add Diethyl Oxalate (4 equiv).

    • Slowly add Sodium Ethoxide solution while refluxing.

    • Reflux for 12 hours. The reaction undergoes a double Claisen condensation followed by acid-catalyzed cyclization (often performed in situ or by treating the crude solid with HCl/EtOH).

    • Isolation: Filter the crude diester.

Step 3: Hydrolysis and Salt Formation
  • Reagents: NaOH (aqueous), Ethanol.[3]

  • Protocol:

    • Suspend the diester in ethanol.

    • Add 2M NaOH (2.2 equiv) and heat to 50°C until the solution is clear (hydrolysis complete).

    • Cool to precipitate the Cromolyn-d5 Disodium salt.

    • Purification: Recrystallize from water/acetone to ensure >98% isotopic purity.

Analytical Validation & Bioanalysis

Mass Spectrometric Verification

The success of the synthesis is validated by the mass shift in the negative electrospray ionization (ESI-) mode.

AnalyteFormulaPrecursor Ion (m/z) [M-H]-Product Ion (m/z)
Cromolyn (Native) C

H

Na

O

467.1 379.0
Cromolyn-d5 (IS) C

H

D

Na

O

472.1 384.0

Note: The fragmentation pathway typically involves the loss of part of the linker or decarboxylation. The +5 Da shift is retained in the product ion if the fragment contains the linker.

LC-MS/MS Method Parameters

For quantitative bioanalysis in human plasma:

  • Column: C18 (e.g., Phenomenex Luna or Waters Acquity UPLC BEH), 1.7 µm.

  • Mobile Phase: Isocratic 10mM Ammonium Acetate : Methanol (30:70).

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte: 467.1

      
       379.0
      
    • IS (d5): 472.1

      
       384.0
      
Biological Isotope Effect

Because the deuterium labels are located on the linker (aliphatic chain) and not at the site of metabolic oxidation (which is minimal for Cromolyn regardless), the Deuterium Isotope Effect on retention time is negligible. However, d5-compounds may elute slightly earlier than non-labeled counterparts on UPLC columns. This separation is advantageous to prevent ion suppression cross-talk but close enough to account for matrix effects.

References

  • Lin, Z. J., et al. (2003).[4] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Link[4]

  • Santa Cruz Biotechnology. Cromolyn-d5 Disodium Salt Product Specifications.[5]Link

  • Ginsburg, M. I., & Baldwin, A. L. (2004). Disodium cromoglycate stabilizes mast cell degranulation.[6][7] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Stable Isotope-Labeled Internal Standard (SIL-IS).[8]Link

  • Cairns, H., et al. (1972). Synthesis and structure-activity relationships of disodium cromoglycate and some related compounds. Journal of Medicinal Chemistry.[9][10] Link[2]

Sources

Exploratory

Precision in Quantification: The Physicochemical and Analytical Profile of Cromolyn-d5 Disodium Salt

This guide details the physicochemical profile, analytical utility, and experimental handling of Cromolyn-d5 Disodium Salt , a stable isotope-labeled internal standard critical for the precise quantification of Cromolyn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, analytical utility, and experimental handling of Cromolyn-d5 Disodium Salt , a stable isotope-labeled internal standard critical for the precise quantification of Cromolyn in biological matrices.[1]

Introduction: The Isotopic Advantage

Cromolyn (Disodium Cromoglycate) is a mast cell stabilizer historically used for asthma and allergic rhinitis. In modern drug development, quantifying Cromolyn in plasma or tissue requires rigorous validation, often hindered by matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cromolyn-d5 Disodium Salt serves as the definitive internal standard (IS) for these assays. By replacing five specific hydrogen atoms with deuterium (


H), the molecule retains the chromatographic behavior of the parent drug while establishing a distinct mass spectral signature. This mass shift (+5 Da) eliminates cross-talk between the analyte and the standard, ensuring data integrity in pharmacokinetic (PK) and bioequivalence studies.

Physicochemical Characterization

Molecular Identity

The introduction of deuterium changes the fundamental mass properties of the molecule without altering its ionic character or solubility.

PropertyNative Cromolyn DisodiumCromolyn-d5 Disodium Salt
CAS Number 15826-37-6 (Unlabeled)1189933-82-3 (or analog dependent)
Chemical Formula


Molecular Weight 512.31 g/mol 517.36 g/mol
Isotopic Purity Natural Abundance

Deuterated
Solubility Water (>100 mg/mL), PBSWater, Methanol
Appearance White to off-white hygroscopic powderWhite crystalline powder
Structural Localization of Isotopes

The "d5" designation refers to the full deuteration of the 2-hydroxy-1,3-propanediyl linker chain connecting the two chromone rings.

  • Linker Structure:

    
    
    
  • Rationale: Placing the isotopes on the alkyl linker ensures metabolic stability. Unlike protons on the carboxylic acid or hydroxyl groups, these carbon-bound deuteriums are non-exchangeable in aqueous solution, preventing "label loss" during extraction or storage.

Mass Spectrometry Profile

In negative electrospray ionization (ESI-), the disodium salt dissociates. The mass spectrometer detects the mono-anion [M-H]⁻ .

  • Native Precursor (

    
    ):  467.1
    
  • Cromolyn-d5 Precursor (

    
    ):  472.1 (Shift = +5 Da)
    

Analytical Application: LC-MS/MS Workflow

The Mechanism of Correction

Cromolyn-d5 corrects for two primary sources of error:

  • Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization. Since the d5-analog co-elutes (or elutes very closely) with the analyte, it experiences the exact same suppression, normalizing the signal.

  • Extraction Efficiency: Any loss of analyte during protein precipitation or solid-phase extraction (SPE) is mirrored by the IS.

Visualizing the Analytical Logic

The following diagram illustrates the parallel processing of the Analyte and Internal Standard, highlighting where the d5-isotope ensures data integrity.

LCMS_Workflow cluster_MS Mass Analyzer (MRM Mode) Sample Biological Sample (Plasma/Tissue) Extract Extraction (Protein Precip / SPE) Sample->Extract Spike Spike IS: Cromolyn-d5 (517.36 Da) Spike->Extract Internal Std LC LC Separation (C18 Column, Isocratic) Extract->LC ESI ESI Source (-) Ionization LC->ESI Q1_Native Q1: 467.1 m/z (Native) ESI->Q1_Native Q1_D5 Q1: 472.1 m/z (d5-IS) ESI->Q1_D5 Q3_Native Q3: 379.0 m/z (Fragment) Q1_Native->Q3_Native Collision Result Quantification (Ratio: Area 467 / Area 472) Q3_Native->Result Q3_D5 Q3: 384.0 m/z (d5-Fragment) Q1_D5->Q3_D5 Collision Q3_D5->Result

Caption: Workflow demonstrating the parallel tracking of Native Cromolyn and Cromolyn-d5 through extraction and MS detection.

Validated Experimental Protocol

Stock Solution Preparation

Critical Step: The hygroscopic nature of the disodium salt requires precise handling to avoid weighing errors.

  • Equilibration: Allow the Cromolyn-d5 vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Solvent: Dissolve 1.0 mg of Cromolyn-d5 Disodium Salt in 1.0 mL of 50:50 Methanol:Water (v/v) .

    • Note: Pure methanol may cause precipitation of the disodium salt; water is required for solubility.

  • Storage: Aliquot into amber glass vials and store at -20°C . Stability is validated for 12 months.

LC-MS/MS Conditions (Reference Method)

This protocol is adapted from validated bioanalytical methods [1, 2].

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase: Isocratic mixture of 10 mM Ammonium Bicarbonate (pH 8.0) : Acetonitrile (90:10) .

    • Why Basic pH? Cromolyn is an acid (

      
      ). At pH 8.0, it is fully deprotonated, ensuring consistent retention and maximizing sensitivity in negative ESI mode.
      
  • Flow Rate: 0.25 mL/min.[2]

  • MRM Transitions:

    • Analyte (Native):

      
       (Loss of 
      
      
      
      moiety).
    • Internal Standard (d5):

      
       (Retains d5 label).
      
Calculation of Concentration

Quantification is performed using the Area Ratio method:



This ratio is plotted against the calibration curve. Because the d5-standard is added at a constant concentration (e.g., 100 ng/mL) to all samples, any volume variation or ionization suppression affects the numerator and denominator equally, canceling out the error.

Stability and Handling

  • Hygroscopicity: Cromolyn Disodium is highly hygroscopic. Reference standards should be stored in a desiccator when not frozen.

  • Light Sensitivity: Protect from direct light. Use amber glassware.

  • Reconstitution: Do not use low-pH diluents (e.g., 0.1% Formic Acid) for stock preparation, as the free acid has significantly lower water solubility than the disodium salt.

References

  • LGC Standards. Cromolyn-d5 Disodium Salt Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2882, Cromolyn. Retrieved from

  • MedChemExpress. Cromolyn-d5 (Cromoglycate-d5) Datasheet. Retrieved from

  • Santa Cruz Biotechnology. Cromolyn-d5 Disodium Salt.[3] Retrieved from

  • Lin, Z. J., et al. (2003).[4] "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B, 788(1), 159-166.[4]

Sources

Foundational

In-Depth Technical Guide: Cromolyn-d5 Disodium Salt Certificate of Analysis

[1] Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, PK/PD Researchers, Quality Control Analysts Focus: Interpretation, Application, and Lifecycle Management of Deuterated Internal Standards[1] Core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, PK/PD Researchers, Quality Control Analysts Focus: Interpretation, Application, and Lifecycle Management of Deuterated Internal Standards[1]

Core Directive: The Role of the CoA in Bioanalytical Integrity

In the regulated environment of drug development (GLP/GMP), the Certificate of Analysis (CoA) for an Internal Standard (IS) like Cromolyn-d5 Disodium Salt is not merely a receipt; it is a primary source of data that directly impacts the accuracy of pharmacokinetic (PK) profiles.[1]

Cromolyn Sodium is a mast cell stabilizer with high polarity and poor oral bioavailability, necessitating highly sensitive LC-MS/MS assays for quantification in plasma or urine.[1] The use of a deuterated analog, Cromolyn-d5 , is non-negotiable to correct for the significant matrix effects and ionization suppression common with such polar, multi-charged anions in electrospray ionization (ESI).[1]

This guide deconstructs the technical specifications of the Cromolyn-d5 CoA, explaining the causality between specific parameters (e.g., Isotopic Purity, Water Content) and experimental outcomes (e.g., Quantitation Accuracy, Carryover).

Chemical Identity & Isotopic Characterization

Structural Specifications
  • Chemical Name: 5,5'-[(2-Hydroxy-1,3-propanediyl-d5)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid] disodium salt (Note: Label position may vary by synthesis; typically on the central linker or aromatic rings).[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 517.36 g/mol (Salt form) vs. 512.33 g/mol (Unlabeled)[1]

  • CAS Number: 2140317-08-2 (Specific to d5 form)[1][3]

The "Identity" Test

The CoA must definitively prove the structure. A simple retention time match is insufficient.

  • 1H-NMR: Used to confirm the structure and, crucially, the absence of proton signals at the deuterated positions.

  • Mass Spectrometry (MS): Confirms the parent ion mass (

    
     or 
    
    
    
    ).[1] For Cromolyn-d5, in negative mode ESI, one typically monitors the singly charged anion or the doubly charged species depending on pH.[1]
Isotopic Enrichment (The "D0" Problem)

Critical Parameter: The CoA must list Isotopic Purity (typically


).
Why it matters:  If the standard contains a significant amount of unlabeled Cromolyn (D0), the IS will contribute to the analyte signal, artificially inflating the calculated concentration of the drug in the sample.

Protocol for Verification: If the CoA reports an Isotopic Enrichment of 99.5%, it implies:

  • 
    [1][4]
    
  • 
     (Ideally)[1]
    
  • Action: If analyzing trace levels (low pg/mL) of Cromolyn, even 0.1% D0 contribution from the IS can cause the blank samples to fail acceptance criteria (Signal > 20% of LLOQ).

Purity, Potency, and the "As-Is" Calculation

This is the most frequent source of error in bioanalytical laboratories. The "Purity" listed on a CoA (often Chromatographic Purity) is not the value used for weighing.

The Hierarchy of Purity
ParameterMethodDescriptionImpact on Calculation
Chromatographic Purity HPLC-UV% Area of the main peak vs. impurities.[1]Defines the organic purity.
Water Content Karl Fischer (KF)% Moisture by weight.High Impact. Cromolyn salts are hygroscopic.
Residual Solvents GC-HS% Volatiles (Methanol, Acetone).[1]Reduces active mass.
Counter Ion Sodium AnalysisConfirms stoichiometry (Disodium).Included in MW, but excess Na reduces potency.
The Potency Calculation (Mass Balance)

To prepare a stock solution, you must calculate the Chemical Purity (Potency) of the material "As-Is" (as it sits in the vial).[1]


[1]

Example Calculation:

  • Chromatographic Purity: 99.2%[1]

  • Water Content (KF): 8.5% (Typical for disodium salts)[1]

  • Residual Solvents: 0.3%[1]

  • Salt Form: Disodium (already accounted for in MW 517.36)[1]


[1]

Result: If you weigh 1.00 mg of powder, you effectively have only 0.90 mg of Cromolyn-d5.[1]

Visualization: Logic & Workflow

Potency Logic Tree

This diagram illustrates how different CoA parameters feed into the final concentration used in the lab.

PotencyLogic RawMaterial Raw Cromolyn-d5 (Powder in Vial) ChromPurity Chromatographic Purity (HPLC-UV: 99.2%) RawMaterial->ChromPurity WaterContent Water Content (Karl Fischer: 8.5%) RawMaterial->WaterContent Solvents Residual Solvents (GC-HS: 0.3%) RawMaterial->Solvents Potency Final Potency (As-Is) ~90.5% ChromPurity->Potency Multiplier MassBalance Mass Balance Calculation (100% - Volatiles) WaterContent->MassBalance Solvents->MassBalance MassBalance->Potency Multiplier Weighing Weighing Step (Corrected Mass) Potency->Weighing Determines Stock Conc.

Figure 1: The derivation of "As-Is" Potency from CoA analytical data. Ignoring water content in hygroscopic salts like Cromolyn leads to systematic under-dosing.[1]

Experimental Protocol: Preparation of Internal Standard

Objective: Prepare a 1.0 mg/mL (free acid equivalent) stock solution of Cromolyn-d5.

Reagents & Equipment
  • Reference Standard: Cromolyn-d5 Disodium Salt (Store at -20°C, equilibrate to RT in a desiccator before opening).

  • Solvent: Methanol:Water (50:50 v/v) or pure Water (Cromolyn is highly soluble in water).[1]

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

Step-by-Step Methodology
  • Equilibration: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Reason: Prevents condensation on the cold powder, which would alter the water content immediately.[1]

  • Weighing: Weigh approximately 2.0 mg of the substance into a tared volumetric flask (e.g., 2 mL). Record the exact mass (

    
    ).[1]
    
  • Correction Calculation:

    
    [1]
    
    • Ratio_MW: Ratio of Free Acid to Salt MW (

      
      ). Note: Only apply this if you report concentration as free acid.
      
  • Dissolution: Add solvent to 80% volume. Sonicate for 2 minutes. Cromolyn Disodium is freely soluble, but ensure no particles adhere to the neck. Dilute to volume.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 12 months, but verify with the CoA "Retest Date".

Stability Monitoring

Cromolyn is stable, but solutions can degrade.

  • Self-Validating Check: On every analytical run, compare the IS peak area of the new preparation against the previous batch (if available) or monitor the IS area variation across the run. A drift >15% suggests instability or evaporation.

Bioanalytical Application Workflow

The following diagram details how the Reference Standard cycles through the bioanalytical process.

LifeCycle Synthesis Synthesis (Deuteration) QC Quality Control (NMR, HPLC, KF) Synthesis->QC CoA CoA Issuance (The 'Truth' Document) QC->CoA Storage Storage (-20°C, Desiccated) CoA->Storage Prep Stock Prep (Potency Correction) CoA->Prep Data Input Storage->Prep Equilibrate Analysis LC-MS/MS Analysis (IS Spiking) Prep->Analysis Data PK Data Generation Analysis->Data

Figure 2: The lifecycle of the Cromolyn-d5 Reference Standard from manufacturing to data generation.

References

  • LGC Standards. Cromolyn-d5 Disodium Salt Product Specification. TRC-C815002.[1][5] Accessed February 18, 2026. Link

  • Santa Cruz Biotechnology. Cromolyn-d5 Disodium Salt Certificate of Analysis Information. SC-218002.[1] Accessed February 18, 2026. Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. Link

  • PubChem. Cromolyn Sodium Compound Summary. CID 59057527.[6] National Library of Medicine. Link[1]

  • Lin, Z.J., et al. "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma."[7] Journal of Chromatography B, 2003.[7] Link

  • Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. June 2024. Link

Sources

Protocols & Analytical Methods

Method

The Definitive Guide to Using Cromolyn-d5 Disodium Salt as an Internal Standard in Quantitative Bioanalysis

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cromolyn-d5 Disodium Salt as an internal standard for the quantitative analysis of Crom...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cromolyn-d5 Disodium Salt as an internal standard for the quantitative analysis of Cromolyn Disodium Salt in biological matrices. This guide is built upon established principles of bioanalytical method validation and provides detailed protocols and expert insights to ensure the generation of accurate, reliable, and reproducible data.

Introduction: The Imperative for a Robust Internal Standard

In the realm of pharmacokinetic, toxicokinetic, and bioequivalence studies, the accuracy of analytical data is paramount. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in mass spectrometry-based bioanalysis.[1] Deuterated internal standards, such as Cromolyn-d5 Disodium Salt, are chemically analogous to the analyte of interest, Cromolyn Disodium Salt, but are mass-shifted due to the incorporation of deuterium atoms.[2] This mass difference allows for their distinct detection by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the analyte during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior data quality.[3]

Cromolyn Disodium Salt is a mast cell stabilizer used in the treatment of various allergic and inflammatory conditions.[4] Accurate quantification of its concentration in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Cromolyn-d5 Disodium Salt, a deuterium-labeled analog of Cromolyn, serves as an ideal internal standard for this purpose.[2]

This guide will delve into the properties of Cromolyn-d5 Disodium Salt, provide a detailed, validated protocol for its use in a bioanalytical LC-MS/MS method, and discuss the critical aspects of method validation in line with regulatory expectations.

Physicochemical Properties and Rationale for Use

Cromolyn-d5 Disodium Salt is a synthetic, stable isotope-labeled version of Cromolyn Disodium Salt. The five deuterium atoms are strategically placed on the propanediyl linker of the molecule, a region not expected to undergo metabolic transformation, thus ensuring the stability of the label throughout the analytical process.[5]

PropertyValueSource
Molecular Formula C₂₃H₉D₅Na₂O₁₁[6][7][8]
Molecular Weight 517.36 g/mol [6][7]
Parent Drug Cromolyn Disodium Salt[8]
Synonyms 5,5'-[(2-Hydroxy-1,3-propanediyl-d5)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid] Disodium Salt

The rationale for selecting Cromolyn-d5 Disodium Salt as an internal standard is grounded in its ability to mimic the behavior of the unlabeled analyte. The slight increase in mass due to deuterium substitution has a negligible effect on the compound's polarity and chromatographic retention time, ensuring co-elution.[3] However, this mass difference is sufficient for clear differentiation by the mass spectrometer.

Bioanalytical Method for the Quantification of Cromolyn Disodium Salt in Human Plasma

This section outlines a detailed protocol for the extraction and quantification of Cromolyn Disodium Salt from human plasma using Cromolyn-d5 Disodium Salt as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Cromolyn Disodium Salt (Reference Standard)

  • Cromolyn-d5 Disodium Salt (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions

It is imperative to obtain a Certificate of Analysis (CoA) for both the Cromolyn Disodium Salt reference standard and the Cromolyn-d5 Disodium Salt internal standard to confirm their purity and concentration. [6][9]

  • Cromolyn Disodium Salt Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cromolyn Disodium Salt and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Cromolyn-d5 Disodium Salt Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Cromolyn-d5 Disodium Salt and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Solutions: Prepare serial dilutions of the Cromolyn Disodium Salt stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples at the desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Cromolyn-d5 Disodium Salt stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol employs a simple and efficient protein precipitation method for the extraction of Cromolyn from plasma.

G cluster_0 Sample Preparation Workflow plasma 1. Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) is_add 2. Add 10 µL of Internal Standard Working Solution (100 ng/mL Cromolyn-d5) plasma->is_add vortex1 3. Vortex briefly (approx. 5 seconds) is_add->vortex1 ppt_agent 4. Add 200 µL of cold Acetonitrile vortex1->ppt_agent vortex2 5. Vortex vigorously (approx. 30 seconds) ppt_agent->vortex2 centrifuge 6. Centrifuge at 10,000 x g for 10 minutes at 4°C vortex2->centrifuge supernatant 7. Transfer supernatant to a clean tube centrifuge->supernatant evaporate 8. Evaporate to dryness under a stream of nitrogen at 40°C supernatant->evaporate reconstitute 9. Reconstitute in 100 µL of mobile phase evaporate->reconstitute inject 10. Inject into LC-MS/MS system reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradients
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Spectrometry Parameters and MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for Cromolyn and Cromolyn-d5 should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on published data for Cromolyn and the known mass shift for the d5 analog, the following transitions are proposed:[4][10][11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cromolyn 467.0245.0Optimize (approx. 20-30 eV)
Cromolyn-d5 472.0245.0 or 250.0*Optimize (approx. 20-30 eV)

*The product ion for Cromolyn-d5 will depend on the fragmentation pathway. If the deuterium atoms are retained on the monitored fragment, the m/z will be 250.0. If they are lost, it will be 245.0. This must be determined experimentally.

G cluster_0 MRM Detection Principle q1_cromolyn Q1: Selects Cromolyn Precursor Ion (m/z 467.0) q2_cromolyn Q2 (Collision Cell): Fragments Precursor Ion q1_cromolyn->q2_cromolyn q3_cromolyn Q3: Selects Cromolyn Product Ion (m/z 245.0) q2_cromolyn->q3_cromolyn q1_cromolyn_d5 Q1: Selects Cromolyn-d5 Precursor Ion (m/z 472.0) q2_cromolyn_d5 Q2 (Collision Cell): Fragments Precursor Ion q1_cromolyn_d5->q2_cromolyn_d5 q3_cromolyn_d5 Q3: Selects Cromolyn-d5 Product Ion (m/z 245.0/250.0) q2_cromolyn_d5->q3_cromolyn_d5

Caption: MRM transitions for Cromolyn and Cromolyn-d5.

Bioanalytical Method Validation: A Self-Validating System

A robust bioanalytical method requires thorough validation to ensure its reliability and suitability for its intended purpose. The following validation parameters should be assessed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Protocol:

    • Analyze at least six different blank plasma lots.

    • Analyze a blank plasma sample spiked with the internal standard only.

    • Analyze a blank plasma sample spiked with Cromolyn at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Cromolyn and Cromolyn-d5 in the blank plasma samples.

Linearity and Range
  • Objective: To establish the relationship between the analyte concentration and the instrument response.

  • Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of Cromolyn.

    • Analyze the calibration standards and plot the peak area ratio (Cromolyn/Cromolyn-d5) against the nominal concentration.

    • Perform a linear regression analysis with a weighting factor (e.g., 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze at least five replicates of each QC level on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Matrix Effect
  • Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Cromolyn and Cromolyn-d5 in neat solution.

      • Set B: Post-extraction spiked samples (blank plasma extract spiked with Cromolyn and Cromolyn-d5).

      • Set C: Pre-extraction spiked samples (blank plasma spiked with Cromolyn and Cromolyn-d5, then extracted).

    • Calculate the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF).

  • Acceptance Criteria: The %CV of the IS-normalized MF should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of Cromolyn and Cromolyn-d5 in the biological matrix and in processed samples under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Application to Other Biological Matrices

The principles and protocols outlined in this guide for human plasma can be adapted for other biological matrices such as urine and tissue homogenates. However, it is crucial to re-validate the method for each new matrix to account for differences in matrix composition and potential interferences. For urine samples, a "dilute-and-shoot" approach may be feasible after appropriate dilution with mobile phase. For tissue samples, a homogenization step followed by protein precipitation or solid-phase extraction will be necessary.

Conclusion

Cromolyn-d5 Disodium Salt is an excellent internal standard for the accurate and precise quantification of Cromolyn Disodium Salt in biological matrices. Its use, in conjunction with a well-validated LC-MS/MS method, provides a robust analytical workflow that meets the stringent requirements of regulatory bodies. By following the detailed protocols and validation procedures outlined in this guide, researchers can ensure the integrity and reliability of their bioanalytical data, ultimately contributing to the successful advancement of drug development programs.

References

  • Determination of sodium cromoglycate in human plasma by liquid chromatography with tandem mass spectrometry. PubMed. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Cromolyn-D5 (Disodium Salt). Veeprho. [Link]

  • Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. PubMed. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Validated RP-HPLC method for estimation of sodium cromoglycate in human plasma. International Journal of Pharmaceutical Research & Development. [Link]

  • HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. SIELC Technologies. [Link]

  • Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode. ResearchGate. [Link]

  • Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. Oxford Academic. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. ResearchGate. [Link]

  • Determination of sodium cromoglycate in human plasma by liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

  • Cromolyn. PubChem. [Link]

  • MRM and MIcroLC. University of Washington. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science. [Link]

  • Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Overview of the MRM transitions of the analytes and the internal standards. ResearchGate. [Link]

Sources

Application

Application Note: High-Sensitivity Bioanalytical Method for Cromolyn in Human Plasma Using LC-MS/MS with Cromolyn-d5 Disodium Salt as an Internal Standard

Abstract This application note presents a detailed, validated bioanalytical method for the quantification of Cromolyn in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated bioanalytical method for the quantification of Cromolyn in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Cromolyn-d5 Disodium Salt as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1] A robust solid-phase extraction (SPE) protocol has been developed for efficient sample clean-up and analyte enrichment. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3]

Introduction

Cromolyn Sodium is a mast cell stabilizer used in the management of bronchial asthma, allergic rhinitis, and mastocytosis.[4] It acts by inhibiting the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[4][5] Pharmacokinetic studies have shown that Cromolyn is poorly absorbed after oral administration, with a bioavailability of 0.5% to 2%, and it has a short half-life of 80 to 90 minutes.[4][5][6] These properties necessitate a highly sensitive and selective analytical method to accurately measure its concentration in biological matrices.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[7] The use of a stable isotope-labeled internal standard, such as Cromolyn-d5 Disodium Salt, is critical for mitigating matrix effects and improving the overall accuracy and precision of the method.[1] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Cromolyn in human plasma, offering a reliable tool for researchers and drug development professionals.

Materials and Reagents

  • Analytes: Cromolyn Disodium Salt (Reference Standard), Cromolyn-d5 Disodium Salt (Internal Standard)[8][9][10][11]

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Chemicals and Solvents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Bicarbonate

    • Water (Ultrapure, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE): Polymeric reversed-phase or mixed-mode cation exchange SPE cartridges.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cromolyn Disodium Salt and Cromolyn-d5 Disodium Salt in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Cromolyn stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Cromolyn-d5 stock solution with methanol.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Solid-Phase Extraction (SPE)

The extraction of an acidic drug like Cromolyn from plasma can be challenging due to the presence of endogenous anions that can interfere with anion exchange SPE.[12] A nonpolar extraction on a polymeric SPE sorbent is a robust alternative.[12]

Workflow for Solid-Phase Extraction:

Caption: Solid-Phase Extraction Workflow for Cromolyn.

Step-by-Step Protocol:

  • Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the IS working solution and vortex. Add 200 µL of 1% formic acid to protonate the Cromolyn and disrupt protein binding.[12][13]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a C18 analytical column with a gradient elution. The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
Analytical Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 90% B over 3 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Cromolyn: 467.0 -> 379.1; Cromolyn-d5: 472.0 -> 384.1 (Example)
Collision Gas Argon
Source Temperature 200°C
Nebulizing Gas Nitrogen

Note: MRM transitions should be optimized in-house. An example transition for Cromolyn is m/z 467.0255 (precursor) to m/z 379.0517 (fragment).[14][15][16]

Bioanalytical Method Validation

The method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][17] The validation assessed selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[2]

Validation_Parameters cluster_core Core Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Calibration Calibration Curve Validation->Calibration Stability Stability Validation->Stability

Caption: Key Bioanalytical Method Validation Parameters.

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of Cromolyn and Cromolyn-d5.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of Cromolyn to Cromolyn-d5 against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing six replicates of QC samples at four concentration levels on three different days.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterLLOQLQC, MQC, HQC
Accuracy Within ±20% of the nominal valueWithin ±15% of the nominal value
Precision (%CV) ≤20%≤15%
Recovery

The extraction recovery of Cromolyn was determined by comparing the peak areas of extracted QC samples to those of unextracted standards at the same concentration.

Stability

The stability of Cromolyn in human plasma was assessed under various conditions to simulate sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for 6 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 24 hours.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, with an LLOQ of 0.5 ng/mL. The calibration curve was linear over the range of 0.5-500 ng/mL with a coefficient of determination (r²) > 0.995. The accuracy and precision results were within the acceptance criteria defined by the FDA guidelines. The mean extraction recovery was consistent and reproducible across the QC levels. Cromolyn was found to be stable under all tested conditions. The use of Cromolyn-d5 as an internal standard effectively compensated for matrix effects and variations in sample processing.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of Cromolyn in human plasma. The method, which utilizes Cromolyn-d5 Disodium Salt as an internal standard and a solid-phase extraction for sample preparation, has been successfully validated according to FDA guidelines. This method is well-suited for supporting clinical and non-clinical studies requiring the measurement of Cromolyn concentrations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects. (2022, September 21). Macsen Labs. [Link]

  • Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]

  • Cromolyn-D5 (Disodium Salt). Veeprho. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Patel, M., & Siddiqui, F. (2024, October 28). Cromolyn Sodium. StatPearls. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (Agilent SampliQ SCX). Agilent. [Link]

  • Cromolyn Sodium Oral Solution, Concentrate. accessdata.fda.gov. [Link]

  • Cromolyn. Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]

  • Al-Gizawy, S. A., Al-Harbi, S. K., & Abdel-Kader, M. S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Pharmaceuticals, 15(5), 512. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Based Analytical Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. (2021, March 18). Digital Commons@ETSU. [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 6(4). [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. (2022, April 21). ResearchGate. [Link]

  • Cromolyn-D5 Disodium Salt. Acanthus Research. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). LinkedIn. [Link]

Sources

Method

Application Note: Solubilization and Handling of Cromolyn-d5 Disodium Salt for Analytical Workflows

Abstract & Scope Cromolyn-d5 Disodium Salt is the deuterated internal standard (IS) of choice for the quantification of Cromolyn Sodium (DSCG) via LC-MS/MS.[1] While the parent molecule is a staple in asthma and allergy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cromolyn-d5 Disodium Salt is the deuterated internal standard (IS) of choice for the quantification of Cromolyn Sodium (DSCG) via LC-MS/MS.[1] While the parent molecule is a staple in asthma and allergy therapeutics, its physiochemical properties—specifically its nature as a disodium salt—present distinct challenges in bioanalytical method development.

The Core Challenge: Cromolyn-d5 Disodium is highly hydrophilic.[1] It dissolves readily in water but exhibits negligible solubility in the pure organic solvents (Methanol, Acetonitrile, Hexane) typically used for stock preparation and protein precipitation. Attempting to dissolve the solid directly in organic solvents often results in "micro-precipitation"—invisible to the naked eye but catastrophic for linearity and reproducibility.

This guide provides a validated, self-correcting protocol to solubilize Cromolyn-d5 Disodium Salt, bridging the gap between its ionic nature and organic-based analytical workflows.

Chemical Identity & Solubility Profile

To manipulate the molecule effectively, one must respect its ionic lattice energy. As a disodium salt of a bis-chromone carboxylic acid, the lattice is stabilized by strong ionic interactions that non-polar solvents cannot overcome.

Compound: Cromolyn-d5 Disodium Salt CAS (Parent): 15826-37-6 (Cromolyn Sodium) Molecular Weight: ~517.36 g/mol (Deuterated form) pKa: ~2.0 (Precipitates in acidic environments pH < 2.0)[1]

Solubility Data Matrix

Data synthesized from thermodynamic solubility studies of the parent compound.

Solvent SystemSolubility RatingApprox. Saturation (25°C)Application Note
Water (pH 7.4) Excellent > 50 mg/mLIdeal for initial dissolution, but unstable long-term (hydrolysis risk).[1]
DMSO Good ~10–20 mg/mLRecommended Primary Solvent. Stabilizes the molecule and is miscible with organic mobile phases.
Methanol Poor/Variable < 0.1 mg/mL (Direct)Do not dissolve solid directly. Use only as a diluent for liquid stocks.[1]
Ethanol Insoluble NegligibleCauses immediate precipitation.[1]
Acetonitrile Insoluble NegligibleCauses immediate precipitation.[1]
Acetone/Hexane Insoluble NegligibleIncompatible.[1]

Visualizing the Solubility Strategy

The following decision tree illustrates the critical "Solvent Bridging" technique required to move this salt into an organic workflow without precipitation.

SolubilityStrategy Start Start: Cromolyn-d5 Solid Powder DirectOrg Direct Dissolution in MeOH / ACN / EtOH Start->DirectOrg Avoid DirectAq Direct Dissolution in Water / Buffer Start->DirectAq Viable DirectDMSO Direct Dissolution in DMSO (Anhydrous) Start->DirectDMSO Recommended Fail FAILURE: Precipitation & Non-Linearity DirectOrg->Fail AqStock Aqueous Stock (High Stability Risk) DirectAq->AqStock DMSOStock DMSO Master Stock (High Stability) DirectDMSO->DMSOStock Dilution Dilution Step (The 'Bridge') DMSOStock->Dilution Aliquot WorkingSol Working Standard (50% MeOH / 50% Water) Dilution->WorkingSol Add MeOH slowly while vortexing

Figure 1: Solubility Decision Tree. Direct dissolution in alcohols is the most common cause of assay failure. The DMSO route provides the best balance of solubility and organic miscibility.

Validated Protocols

Protocol A: Preparation of Master Stock Solution (1 mg/mL)

Objective: Create a stable, concentrated stock suitable for long-term storage.[1]

Reagents:

  • Cromolyn-d5 Disodium Salt (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

  • Amber glass vials (Silanized preferred to minimize adsorption)[1]

Procedure:

  • Weighing: Accurately weigh 1.0 mg of Cromolyn-d5 Disodium Salt into a 2 mL amber glass vial.

    • Note: The powder is hygroscopic.[2][3] Minimize exposure to ambient humidity.[1]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds.

    • Validation Step: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Flush the headspace with Nitrogen or Argon gas to prevent oxidation and moisture uptake.[1] Cap tightly. Store at -20°C.

    • Stability:[1][4][5][6][7][8] Stable for >6 months if kept anhydrous.[1]

Protocol B: Preparation of Working Internal Standard (IS)

Objective: Dilute the Master Stock into a solvent compatible with protein precipitation (e.g., for plasma analysis) without crashing the salt.

Context: Most LC-MS assays use Methanol or Acetonitrile to precipitate plasma proteins.[1] You cannot add the pure DMSO stock directly to 100% Acetonitrile, or the Cromolyn may precipitate. You must use a hydrated organic mixture .[1]

Target Concentration: 100 ng/mL (Example) Diluent: 50:50 Methanol:Water (v/v)[1]

Procedure:

  • Intermediate Dilution:

    • Take 10 µL of the Master Stock (1 mg/mL in DMSO) .

    • Add to 990 µL of 50:50 Methanol:Water .[1]

    • Result: 10 µg/mL solution.[1][4]

    • Why this works: The water content (50%) maintains the solubility of the disodium salt, while the methanol content prepares the analyte for the mobile phase.

  • Final Working Solution:

    • Dilute the Intermediate solution further using the same 50:50 diluent to reach the target 100 ng/mL.

  • Usage in Assay:

    • When adding this IS to plasma samples, ensure the final organic concentration does not exceed 80% if no acid is present, or ensure the pH remains > 3.0.

LC-MS/MS Method Integration[1]

Mobile Phase Compatibility

Cromolyn is an acidic molecule.[1][9] It requires specific mobile phase conditions to ensure sharp peak shape and ionization.

  • Column: C18 or Phenyl-Hexyl (Retains the hydrophobic chromone core).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate or Formate in Water (pH ~5-7).[1]

    • Avoid strong acids (TFA/Formic Acid > 0.1%) in the aqueous phase if possible, as pH < 2.0 causes the free acid form to precipitate inside the column.

  • Mobile Phase B: Methanol or Acetonitrile.[1][9]

  • Ionization: Negative Mode (ESI-).[1] The carboxylic acid groups deprotonate readily.

Workflow Visualization: The "Anti-Crash" Dilution Scheme

DilutionWorkflow Stock Master Stock (100% DMSO) 1 mg/mL Step1 Intermediate (50% Water / 50% MeOH) Prevents Shock Stock->Step1 1:100 Dilution (Critical: Water essential) Final Working IS (Mobile Phase Compatible) Ready for LC-MS Step1->Final Serial Dilution

Figure 2: The "Anti-Crash" Dilution Scheme. The intermediate step utilizing 50% water is mandatory to prevent the salt from precipitating when introduced to organic solvents.

Troubleshooting & Best Practices

IssueRoot CauseSolution
Low Signal / Non-Linearity Precipitation of the salt in high-organic diluents.[1]Switch diluent to 50:50 Water:MeOH.[1] Ensure stock is fully dissolved in DMSO first.[1]
Peak Tailing Secondary interactions or pH < pKa.[1]Ensure Mobile Phase pH is between 4.0 and 7.0. Use Ammonium Acetate buffer.[1]
Degradation Hydrolysis or Photolysis.[1]Store aqueous dilutions for < 24 hours.[1] Use amber glassware (Cromolyn is light sensitive).[1][9]
Ghost Peaks Carryover.Cromolyn sticks to stainless steel.[1] Use a needle wash containing 50% DMSO or high pH (Ammonium Hydroxide) in MeOH.[1]

References

  • Cayman Chemical. Cromolyn (sodium salt hydrate) Product Information.[1][5] (Solubility in DMSO cited as ~1 mg/mL with inert gas purge).[1][5]

  • Toronto Research Chemicals (TRC). Cromolyn-d5 Disodium Salt Product Sheet.[1] (Identification of deuterated standard properties).

  • PubChem. Cromolyn Sodium Compound Summary. (pKa and Physical Properties).[1][3][10]

  • MedChemExpress. Cromolyn Sodium Solubility & Handling. (Cites solubility in Water and DMSO).

  • DrugBank. Cromoglicic Acid Pharmacology. (Mechanism and chemical stability data).[1] [1]

Sources

Application

Application Note: Handling, Storage, and LC-MS/MS Protocols for Cromolyn-d5 Disodium Salt

Introduction & Scientific Context Cromolyn-d5 Disodium Salt (Sodium Cromoglicate-d5) is the stable isotope-labeled analog of Cromolyn, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis. In bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Cromolyn-d5 Disodium Salt (Sodium Cromoglicate-d5) is the stable isotope-labeled analog of Cromolyn, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis. In bioanalytical workflows, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it serves as the "Gold Standard" Internal Standard (IS).

Why this specific isotope? Unlike structural analogs, Cromolyn-d5 shares near-identical physicochemical properties (pKa, solubility, chromatographic retention) with the analyte, differing only by mass units. This allows it to effectively compensate for:

  • Matrix Effects: Ion suppression or enhancement in the electrospray ionization (ESI) source.

  • Extraction Efficiency: Variabilities during protein precipitation or solid-phase extraction (SPE).

  • Injection Variability: Autosampler inconsistencies.

However, the "d5" label introduces specific handling requirements to prevent isotope exchange and degradation, ensuring the integrity of your quantitative data.

Physicochemical Profile & Critical Handling

The Hygroscopicity Risk

Cromolyn Sodium (and its deuterated form) is extremely hygroscopic .

  • The Mechanism: The disodium salt structure readily absorbs atmospheric moisture, forming hydrates.

  • The Consequence: Weighing errors.[1] If the powder absorbs water during weighing, the calculated concentration of your stock solution will be lower than intended, introducing a systematic bias across your entire calibration curve.

Stability Factors[2]
  • pH Sensitivity: The chromone ring is susceptible to alkaline hydrolysis (opening of the ring) at pH > 8.0 and precipitation at pH < 2.0.

  • Light Sensitivity: Solutions are photo-labile. Exposure to UV/visible light can accelerate degradation.

Handling Protocol (The "Zero-Error" Weighing Method)

To mitigate hygroscopicity, follow this strict protocol:

  • Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).

  • Environment: Weigh in a humidity-controlled environment (<40% RH) if possible.

  • Anti-Static: Use an anti-static gun on the spatula and weighing boat, as the dry powder is prone to static dispersion.

  • Rapid Dissolution: Do not leave the powder on the balance. Transfer immediately to solvent.

Storage & Stability Architecture

The following decision tree outlines the logic for preserving compound integrity from receipt to disposal.

StorageLogic Receipt Receipt of Cromolyn-d5 (Lyophilized Solid) SolidStorage Solid State Storage -20°C, Desiccated, Dark Receipt->SolidStorage Immediate StockPrep Stock Solution Prep (1 mg/mL in 50:50 MeOH:Water) SolidStorage->StockPrep On Demand Aliquot Aliquot into Amber Vials (Avoid freeze-thaw cycles) StockPrep->Aliquot Immediate Aliquot->SolidStorage Return excess solid (Reseal with Parafilm) WorkingSol Working Solution (Dilution for Spiking) Aliquot->WorkingSol Daily Prep Disposal Discard after 1 month (or if degradation >5%) WorkingSol->Disposal Post-Exp

Figure 1: Lifecycle management of Cromolyn-d5 from receipt to analysis. Note the critical step of aliquoting to prevent repetitive freeze-thaw degradation.

LC-MS/MS Application Protocol

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL Primary Stock.

ComponentSpecificationRationale
Solvent Methanol : Water (50:50 v/v)Balances solubility (Water) with microbial inhibition and evaporative stability (MeOH).
Concentration 1.0 mg/mLHigh enough to be stable; low enough to ensure complete dissolution.
Container Amber Glass Vial (Silanized)Prevents adsorption of the drug to glass walls; blocks UV light.
Storage -80°C (Preferred) or -20°CMaximizes chemical stability.

Step-by-Step:

  • Weigh ~1.0 mg of Cromolyn-d5 Disodium Salt into a tared amber vial.

  • Calculate the exact volume of solvent required based on the actual weighed mass (Target: 1.00 mg/mL).

  • Add solvent and vortex for 30 seconds.

  • Sonicate for 5 minutes to ensure complete solubilization.

  • Label with: Compound Name, Concentration, Solvent, Date, and User Initials.

Working Internal Standard (WIS) Preparation

Objective: Prepare the spiking solution for the extraction plate.

  • Target Concentration: Typically 100–500 ng/mL (aim for an IS response similar to the analyte response at the mid-point of the calibration curve).

  • Diluent: 50% Methanol or Mobile Phase A.

  • Frequency: Prepare fresh daily or weekly if stability is validated.

Mass Spectrometry Parameters

The following transitions are typical for Cromolyn-d5. Note: You must tune your specific instrument, as fragmentation energies vary between platforms (e.g., Sciex vs. Thermo).

  • Ionization Mode: Negative ESI (Electrospray Ionization) - Cromolyn is an acidic molecule (carboxylic acids).

  • Precursor Ion (Q1): 472.1 m/z (Deprotonated [M-H]-)

  • Product Ion (Q3): 384.1 m/z (Major fragment)

  • Dwell Time: 50-100 ms

Comparison Table:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Cromolyn (Native) 467.1 379.1 ~30 ~25

| Cromolyn-d5 (IS) | 472.1 | 384.1 | ~30 | ~25 |

Analytical Workflow (Extraction)

LCMSWorkflow Sample Biological Sample (Plasma/Serum 50 µL) Spike Spike IS (Add 10 µL Cromolyn-d5 WIS) Sample->Spike Normalization Precip Protein Precipitation (Add 200 µL ACN/MeOH) Spike->Precip Extraction Centrifuge Centrifuge (4000g, 10 min, 4°C) Precip->Centrifuge Supernatant Transfer Supernatant (Dilute 1:1 with Water) Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject

Figure 2: Standard Protein Precipitation (PPT) workflow utilizing Cromolyn-d5.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure your protocol is robust, implement these checks:

The "Blank + IS" Check
  • Procedure: Inject a blank matrix sample spiked only with Internal Standard.

  • Pass Criteria:

    • No interference peak at the analyte retention time (Cross-talk check).

    • If you see a peak for Native Cromolyn in this sample, your IS contains native impurities (check CoA purity) or your mass spec resolution is too low (isotopic overlap).

The "Double Blank" Check
  • Procedure: Inject a pure solvent blank (no Analyte, no IS).

  • Pass Criteria: No peaks at the retention time of Cromolyn-d5.

  • Failure: Indicates carryover from the injector needle or column.

IS Response Plot
  • Procedure: Plot the peak area of Cromolyn-d5 across the entire run (Standards, QCs, and Subjects).

  • Pass Criteria: Variation should be <15% RSD.

  • Failure: Drifting response indicates matrix buildup on the cone or degradation of the IS in the autosampler (check stability).

References

  • PubChem. (2023). Cromolyn Sodium | C23H14Na2O11.[2][3][4] National Library of Medicine. [Link]

  • Lai, L., et al. (2022).[5] Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Cromolyn-d5 Disodium Salt Solutions: A Technical Guide to Stability and Handling

Welcome to the Technical Support Center for Cromolyn-d5 Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cromolyn-d5 Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and handling of Cromolyn-d5 Disodium Salt in solution. As a deuterated analog of Cromolyn Disodium Salt, it is primarily used as an internal standard in analytical and pharmacokinetic studies, making the purity and stability of its solutions paramount for accurate quantification.[1] This document provides a comprehensive overview of its stability profile, step-by-step protocols for solution preparation and storage, and troubleshooting advice for common experimental challenges.

While specific stability studies on the deuterated form, Cromolyn-d5 Disodium Salt, are not extensively available in public literature, its chemical behavior is expected to be nearly identical to that of Cromolyn Disodium Salt. The substitution of hydrogen with deuterium typically results in a stronger chemical bond (the kinetic isotope effect), which can lead to slightly slower rates of degradation. Therefore, the stability data for Cromolyn Disodium Salt presented herein represents a conservative baseline for the expected performance of its deuterated counterpart.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that affect the stability of Cromolyn-d5 Disodium Salt in solution?

A1: The stability of Cromolyn-d5 Disodium Salt in solution is primarily influenced by pH, exposure to light, and temperature. It is particularly sensitive to alkaline conditions (high pH) and ultraviolet (UV) light, which can lead to degradation.[2] It is also hygroscopic, meaning it can absorb moisture from the air, which could affect the stability of the solid form over long-term storage if not kept in a desiccated environment.[3]

Q2: What is the expected shelf-life of Cromolyn-d5 Disodium Salt solutions?

A2: The shelf-life of Cromolyn-d5 Disodium Salt solutions is highly dependent on the solvent, concentration, and storage conditions. For aqueous solutions, it is recommended to prepare them fresh for immediate use. One supplier suggests not storing aqueous solutions for more than one day.[4] For stock solutions prepared in DMSO, storage at -20°C or -80°C can extend the shelf-life to one month or six months, respectively, provided the solution is protected from light and stored under an inert gas like nitrogen.[5]

pH and Solution Compatibility

Q3: What is the optimal pH range for maintaining the stability of Cromolyn-d5 Disodium Salt in aqueous solutions?

A3: Cromolyn-d5 Disodium Salt is most stable in neutral to slightly acidic aqueous solutions. It is known to precipitate under acidic conditions with a pH below 2.[2] Conversely, it is very sensitive to degradation in basic (alkaline) environments. Therefore, maintaining a pH range of approximately 4.0 to 7.4 is recommended for optimal stability in aqueous buffers.[6][7]

Q4: Can I mix Cromolyn-d5 Disodium Salt solutions with other compounds in my experiments?

A4: The compatibility of Cromolyn-d5 Disodium Salt with other compounds should be evaluated on a case-by-case basis. While it is a relatively stable molecule under recommended conditions, interactions with other chemicals, especially those that alter the pH of the solution, could impact its stability. It is advisable to perform a small-scale compatibility test before preparing large batches of mixed solutions.

Light and Temperature Effects

Q5: How sensitive is Cromolyn-d5 Disodium Salt to light?

A5: Cromolyn-d5 Disodium Salt is sensitive to light.[2] Exposure to UV light can cause degradation. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][3][8] When working with the solutions, it is best to minimize exposure to ambient light.

Q6: What are the recommended storage temperatures for Cromolyn-d5 Disodium Salt solutions?

A6: For short-term storage of aqueous solutions (up to 24 hours), refrigeration at 2-8°C is advisable. For longer-term storage of stock solutions in organic solvents like DMSO, freezing at -20°C or -80°C is recommended.[5] Pharmaceutical preparations of Cromolyn Sodium are typically stored at a controlled room temperature between 20°C and 25°C (68°F and 77°F).[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in aqueous solution. The pH of the solution may be too low (below 2).[2]Adjust the pH of the solution to be within the recommended range of 4.0-7.4. Ensure all components of the buffer are fully dissolved before adding the Cromolyn-d5 Disodium Salt.
Solution appears discolored (yellowish). This may indicate degradation, particularly due to exposure to light or high pH.Discard the solution and prepare a fresh batch, ensuring it is protected from light and the pH is within the appropriate range. Do not use any solution that is discolored.[3][8]
Unexpected peaks appear in HPLC/LC-MS analysis. These could be degradation products resulting from improper storage or handling.Review the solution preparation and storage procedures. Ensure the pH is correct and the solution has been protected from light. Refer to the degradation pathway diagram to tentatively identify potential degradation products.[9]
Loss of biological activity in cell-based assays. The compound may have degraded in the culture medium over the course of the experiment.Prepare fresh dilutions of the compound in media immediately before each experiment. Consider the stability of the compound in the specific culture medium and incubation conditions (e.g., pH, light exposure).

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh the desired amount of Cromolyn-d5 Disodium Salt powder in a clean, calibrated weighing vessel.

  • Dissolution: Add the powder to a volumetric flask. Add a portion of the desired aqueous buffer (e.g., 1X PBS, pH 7.4) and gently swirl to dissolve the powder.

  • Volume Adjustment: Once the powder is completely dissolved, add the buffer to the final volume and mix thoroughly.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber vial) at 2-8°C for up to 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though fresh preparation is ideal.

Protocol 2: Preparation of a DMSO Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh the desired amount of Cromolyn-d5 Disodium Salt powder in a clean, calibrated weighing vessel.

  • Dissolution: Add the powder to a volumetric flask. Add a portion of high-purity, anhydrous DMSO and vortex or sonicate briefly to dissolve the powder.

  • Volume Adjustment: Once the powder is completely dissolved, add DMSO to the final volume and mix thoroughly.

  • Storage: Store the DMSO stock solution in small aliquots in tightly sealed, amber vials at -20°C for up to one month or -80°C for up to six months.[5] Before use, thaw an aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.

Stability and Degradation

Summary of Stability Under Stress Conditions

The following table summarizes the known stability of Cromolyn Sodium under various stress conditions. This information is based on studies of the non-deuterated compound and serves as a strong indicator for the stability of Cromolyn-d5 Disodium Salt.

Condition Observation Reference
Acidic (pH < 2) Precipitation occurs.[2]
Alkaline (Basic) Highly sensitive to degradation.[2]
Light (UV) Sensitive to degradation.[2]
Thermal Generally stable at room temperature.[3][8]
Oxidative Relatively stable to oxidation.[2]
Degradation Pathways

Under alkaline conditions, Cromolyn Sodium undergoes hydrolysis. Two primary degradation products, often referred to as Deg1 and Deg2, have been identified.[9]

G cluster_0 Alkaline Hydrolysis CS Cromolyn-d5 Disodium Salt Deg1 Degradation Product 1 (Deg1) (in aqueous NaOH) CS->Deg1 Aqueous NaOH Deg2 Degradation Product 2 (Deg2) (in alcoholic NaOH) CS->Deg2 Alcoholic NaOH

Caption: Alkaline degradation pathways of Cromolyn.

References

  • U.S. Food and Drug Administration. (n.d.). Cromolyn Sodium Oral Solution, Concentrate.
  • Barnes, M., Mansfield, R., & Thatcher, S. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
  • GoodRx. (2024, December 20). Cromolyn (Gastrocrom): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • ResearchGate. (n.d.). UV spectra and chemical structures of Cromolyn Sodium (a) and its degradation products identified as Deg-1 (b) and Deg-2 (c) scanned at 200-400 nm.
  • Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2020).
  • Holman, M., Brown, S. D., Frempong, D., Puri, A., & Dinh, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry, 2022, 8822088.
  • ResearchGate. (2022, April 21). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies.
  • MedChemExpress. (n.d.). Cromolyn sodium.
  • Request PDF. (2022, February 5). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods.
  • Cold Spring Harbor Protocols. (n.d.). Common Reagents.
  • BenchChem. (n.d.). A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action.
  • Santa Cruz Biotechnology. (n.d.). Cromolyn-d5 Disodium Salt.
  • LGC Standards. (n.d.). Cromolyn-d5 Disodium Salt.
  • Cayman Chemical. (n.d.). Cromolyn (sodium salt hydrate).
  • Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. Drug intelligence & clinical pharmacy, 21(1), 22–35.
  • Acanthus Research. (n.d.). Cromolyn-D5 Disodium Salt.
  • National Center for Biotechnology Information. (2024, October 28). Cromolyn Sodium. In StatPearls.
  • University of Florida. (n.d.). Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium.
  • SciSpace. (2016, September 12). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method.
  • Wikipedia. (n.d.). Cromoglicic acid.
  • Oxford Academic. (2017, January 1). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method.
  • CymitQuimica. (n.d.). CAS 15826-37-6: cromolyn sodium.
  • TSI Journals. (n.d.). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate.
  • Google Patents. (n.d.). US11013686B2 - Cromolyn compositions and methods thereof.
  • USP. (2025, December 9). Cromolyn Sodium.
  • BenchChem. (n.d.). A Comparative Analysis of Primary vs. Secondary Kinetic Isotope Effects for Researchers, Scientists, and Drug Development Profes.
  • SciSpace. (2023, May 30). (PDF) Photodegradation Illuminated (2023) | Francesco BALDANZI.
  • PubMed. (2015, December 15). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells.
  • U.S. Food and Drug Administration. (2001, January 19). 75-702 Cromolyn Sodium Chemistry Review.
  • ResearchGate. (2016, September 12). (PDF) Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method.

Sources

Optimization

Technical Support Center: Cromolyn-d5 Disodium Salt

An in-depth technical guide by a Senior Application Scientist. A Guide to Ensuring Isotopic and Chemical Stability in Research Applications Welcome to the technical support guide for Cromolyn-d5 Disodium Salt.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

A Guide to Ensuring Isotopic and Chemical Stability in Research Applications

Welcome to the technical support guide for Cromolyn-d5 Disodium Salt. As a deuterated analog of Cromolyn Disodium, this compound is an invaluable internal standard for pharmacokinetic studies and a critical tool in metabolic research, enabling precise quantification in complex biological matrices.[1] However, its utility is entirely dependent on its chemical and isotopic stability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles governing the stability of Cromolyn-d5 Disodium Salt. Here, you will find field-proven insights and validated protocols to prevent degradation and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a detailed, corrective action plan.

Q1: I've observed a yellow or orange-yellow discoloration in my Cromolyn-d5 solution. What is the cause and is the sample still usable?

A: A color change, particularly to yellow or orange-yellow, is a strong indicator of chemical degradation, most likely due to alkaline hydrolysis.[2][3] Cromolyn is highly susceptible to degradation under basic (alkaline) conditions, which leads to the formation of chromophoric degradation products.[2][4][5] The solution is no longer suitable for quantitative use as the concentration of the parent compound has changed and the degradants may interfere with your analysis.

Causality: The core structure of Cromolyn contains two chromone rings linked by a dioxypropane chain. These ester-like structures are prone to hydrolysis when exposed to a pH significantly above neutral. Studies have shown that refluxing with aqueous or alcoholic sodium hydroxide (NaOH) rapidly produces distinct degradation products, often referred to as Deg1 and Deg2.[2][3][6]

Corrective Action Plan:

  • Discard the Solution: Do not use the discolored solution for any quantitative experiments.

  • Verify Solvent and Buffer pH: Ensure your solvent system is within a stable pH range (ideally slightly acidic to neutral, but not below pH 2.0 to avoid precipitation).[4][5] Use freshly prepared, high-purity solvents.

  • Review Preparation Protocol: Re-evaluate your solution preparation steps. Ensure no sources of basic contamination (e.g., improperly washed glassware, cross-contamination from other reagents) are present.

  • Prepare a Fresh Solution: Follow the validated protocol for preparing a fresh stock solution, paying close attention to pH control.

Q2: My LC-MS/HPLC analysis shows unexpected peaks that are not present in the certificate of analysis. What are these, and how do I prevent them?

A: The appearance of new peaks strongly suggests either degradation of the Cromolyn-d5 Disodium Salt or the introduction of contaminants. Given the known sensitivities of Cromolyn, these are likely degradation products resulting from exposure to light, alkaline conditions, or oxidative stress.[4]

Causality:

  • Alkaline Degradation: As mentioned in Q1, high pH is a primary cause of hydrolysis.[2][7]

  • Photodegradation: Cromolyn is very sensitive to UV light.[4][8] Exposure of the solid compound or solutions to direct light can generate degradation products. The European Pharmacopoeia recommends storing it in an airtight container, protected from light.[9]

  • Known Impurities: While less likely to appear suddenly, be aware of potential process-related impurities such as Cromolyn diethyl ester (Impurity 1) and hydroxy phenoxy 2-propanol (Impurity 2).[4][10] Impurity 1 is known to be unstable in aqueous environments and hydrolyzes to cromolyn sodium.[11]

Prevention & Troubleshooting Workflow:

G start Unexpected Peaks in LC-MS/HPLC Analysis check_light Was the solution/solid protected from light? start->check_light check_ph Was the solution pH controlled (neutral to slightly acidic)? check_light->check_ph Yes root_cause_light Root Cause: Photodegradation check_light->root_cause_light No check_storage Was the solution stored correctly (temperature, duration)? check_ph->check_storage Yes root_cause_ph Root Cause: Alkaline Hydrolysis check_ph->root_cause_ph No check_storage->start Yes (Investigate contamination) root_cause_storage Root Cause: Long-term instability check_storage->root_cause_storage No action_light Action: Store in amber vials. Work under subdued light. root_cause_light->action_light action_ph Action: Use buffered, pH-controlled solvents. Avoid basic contaminants. root_cause_ph->action_ph action_storage Action: Prepare fresh solutions. Validate stability for storage duration. root_cause_storage->action_storage

Caption: Troubleshooting workflow for identifying degradation sources.

Q3: The isotopic purity of my standard appears to be decreasing over time, affecting my mass spectrometry results. Why is this happening?

A: A decrease in isotopic purity indicates Hydrogen-Deuterium (H-D) exchange. This occurs when deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding environment.

Causality: The C-D bond is stronger than the C-H bond (this is the basis of the kinetic isotope effect), but it is not impervious to exchange.[12] This exchange is most likely to happen under the following conditions:

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, or ethanol, can facilitate H-D exchange.[13]

  • Atmospheric Moisture: Many deuterated compounds are hygroscopic. Exposure to air allows moisture (H₂O) to be absorbed, providing a source of protons for exchange and diluting the isotopic purity.[12][14]

  • Acidic or Basic Conditions: Extreme pH can catalyze the H-D exchange process.[13]

Preventative Measures:

  • Use Aprotic Solvents Where Possible: If your experimental design allows, use aprotic solvents (e.g., acetonitrile) for stock solutions.

  • Handle Under Inert Atmosphere: To prevent exposure to atmospheric moisture, handle the solid compound and prepare solutions under a dry, inert atmosphere like nitrogen or argon.[12][15]

  • Store Tightly Sealed: Always store the solid and solutions in tightly sealed containers to minimize contact with air.[16][17] Single-use ampoules can also be effective.[18]

  • Use D₂O for Aqueous Solutions: If an aqueous solution is necessary, consider preparing it in deuterium oxide (D₂O) to maintain the isotopic environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proper handling, storage, and use of Cromolyn-d5 Disodium Salt.

Q1: What are the optimal storage conditions for solid Cromolyn-d5 Disodium Salt?

A: Proper storage of the solid material is critical for long-term stability. The key is to protect it from its main environmental adversaries: moisture and light.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows potential degradation kinetics. Common practice for long-term stability of reference standards.[13]
Atmosphere Dry, well-ventilated areaCromolyn is hygroscopic and can gain moisture, which can affect weighing accuracy and promote H-D exchange.[8][19]
Light Protect from lightStore in an amber vial or in a light-blocking container. Cromolyn is known to be light-sensitive.[4][9][20]
Container Tightly sealed, airtight containerPrevents moisture ingress and maintains the integrity of the solid.[9][19]

Q2: How should I prepare and store stock solutions of Cromolyn-d5 Disodium Salt?

A: Solution stability is often more challenging than solid-state stability. The choice of solvent and storage conditions is paramount.

Validated Protocol for Stock Solution Preparation (1 mg/mL):

  • Equilibration: Allow the container of solid Cromolyn-d5 Disodium Salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[13]

  • Weighing: Accurately weigh the required amount of the standard in a controlled environment.

  • Dissolution: Dissolve the solid in a high-purity, appropriate solvent. While Cromolyn Disodium Salt is soluble in water, a methanol/water (30/70; v/v) mixture has been shown to be a suitable solvent system for both the parent compound and its impurities.[4] Avoid acidic conditions (pH < 2.0) which cause precipitation.[4][5]

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at 2-8°C.[13]

  • Stability: Prepare fresh working solutions from the stock solution daily. The stability of stock solutions should be validated for longer storage periods, but it is best practice to prepare them fresh, at minimum, on a weekly basis.

G cluster_prep Preparation cluster_storage Storage & Use equilibrate Equilibrate Solid to Room Temp weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Solvent (e.g., MeOH/H2O) weigh->dissolve store_stock Store Stock Solution (2-8°C, Amber Vial) dissolve->store_stock prep_working Prepare Fresh Working Solutions store_stock->prep_working analyze Analyze prep_working->analyze

Caption: Recommended workflow for solution preparation and handling.

Q3: What are the primary chemical factors that can degrade Cromolyn-d5 Disodium Salt?

A: The primary degradation pathways are hydrolysis (especially alkaline), photodegradation, and to a lesser extent, oxidation.

Factor Mechanism Prevention Strategy
High pH (Alkaline) Catalyzes hydrolysis of the core structure, breaking it down into smaller molecules.[2][3]Maintain solutions at a neutral or slightly acidic pH. Avoid contact with strong bases.[17]
UV Light Provides the energy to initiate photochemical reactions, altering the molecular structure.[4][8]Use amber glassware, protect solutions from direct sunlight and laboratory lighting, and store in the dark.[9]
Low pH (Acidic) Does not cause degradation but leads to the precipitation of the free acid form of Cromolyn, as it is poorly soluble below pH 2.0.[4][5]Ensure the pH of solutions remains above 2.0.
Oxidizing Agents Can lead to oxidative degradation of the molecule.[4]Avoid contact with strong oxidizing agents.[17] Use high-purity solvents.

Q4: Are there any incompatible materials or reagents I should avoid?

A: Yes. Based on its chemical properties, you should avoid:

  • Strong Acids and Bases: These can cause precipitation or rapid degradation.[17]

  • Strong Oxidizing Agents: These can lead to chemical degradation.[17]

  • Certain Mobile Phases: Acetonitrile-containing mobile phases have been reported to cause precipitation of cromolyn sodium on an HPLC column.[4] Methanol is a more suitable organic modifier.[4]

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the integrity of your Cromolyn-d5 Disodium Salt, leading to more reliable and accurate research outcomes.

References

  • Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. (2020). MDPI. Available at: [Link]

  • Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. (2020). PubMed. Available at: [Link]

  • (PDF) Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. (2025). ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - CROMOLYN SODIUM, USP. (2022). Spectrum Pharmacy Products. Available at: [Link]

  • Cromolyn | C23H16O11. (n.d.). PubChem. Available at: [Link]

  • Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. (2016). TSI Journals. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. (2007). Taylor & Francis Online. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Available at: [Link]

  • Deuterated Solvents for NMR. (2024). Isotope Science / Alfa Chemistry. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. Available at: [Link]

  • Cromolyn. (n.d.). PubChem. Available at: [Link]

  • Physical-chemical compatibility of cromolyn sodium nebulizer solution--bronchodilator inhalant solution admixtures. (1984). PubMed. Available at: [Link]

  • Why is cromolyn light sensitive? (2023). Reddit. Available at: [Link]

  • Cromolyn-D5 (Disodium Salt). (n.d.). Veeprho. Available at: [Link]

  • UV spectra and chemical structures of Cromolyn Sodium (a) and its... (n.d.). ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Cromolyn-d5 Disodium Salt Analysis &amp; Matrix Effects

Welcome to the technical support center for the analysis of Cromolyn-d5 Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Cromolyn-d5 Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental data.

Introduction to Matrix Effects in Cromolyn-d5 Analysis

In quantitative bioanalysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For Cromolyn-d5 Disodium Salt, this typically includes plasma, serum, urine, or tissue homogenates, which contain a complex mixture of endogenous substances like phospholipids, salts, and proteins.[2]

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, Cromolyn-d5, in the mass spectrometer's ion source.[3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) like Cromolyn-d5 is the gold standard for compensating for these effects, as it is chemically and physically almost identical to the unlabeled analyte (Cromolyn).[3][6] However, even with a SIL-IS, significant matrix effects can compromise data integrity, necessitating robust troubleshooting and mitigation strategies.[7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of Cromolyn-d5 Disodium Salt.

Q1: What are the typical signs of matrix effects in my Cromolyn-d5 LC-MS/MS analysis?

A1: The most common indicator of matrix effects is poor data reproducibility and accuracy, particularly between different sample lots. Specific signs include:

  • Signal Suppression or Enhancement: A significant decrease (suppression) or increase (enhancement) in the Cromolyn-d5 signal in the presence of the biological matrix compared to a neat (pure solvent) standard.[8]

  • Poor Precision and Accuracy: Inconsistent results for quality control (QC) samples, with high coefficients of variation (%CV) that exceed the acceptance criteria outlined by regulatory bodies like the FDA (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[9][10]

  • Inconsistent Analyte-to-Internal Standard Ratios: Variability in the peak area ratio of Cromolyn to Cromolyn-d5 across different samples, which should ideally remain constant.

  • Shifting Retention Times: While less common with a stable isotope-labeled internal standard, a slight shift in the retention time of Cromolyn-d5 in matrix samples compared to neat solutions can indicate strong matrix interactions.

Q2: Why am I still seeing matrix effects even though I'm using a deuterated internal standard (Cromolyn-d5)?

A2: While Cromolyn-d5 is an excellent tool for mitigating matrix effects, it may not always provide complete correction.[7] This can be due to a phenomenon known as the "isotope effect," where the deuterium substitution can cause a slight difference in chromatographic retention time between the analyte and the internal standard.[3] If this slight separation occurs in a region of significant ion suppression, the analyte and internal standard will experience different degrees of matrix effects, leading to inaccurate quantification. Additionally, extremely high concentrations of interfering matrix components can suppress the signals of both the analyte and the internal standard to a point where sensitivity is compromised.

Q3: What are the primary sources of matrix effects in plasma or serum samples for Cromolyn-d5 analysis?

A3: In plasma and serum, the most significant contributors to matrix effects, particularly ion suppression in ESI-MS, are phospholipids from cell membranes.[11][12] These molecules are often co-extracted with analytes of interest and can elute over a broad range of the chromatogram, interfering with the ionization of target compounds.[13] Other sources include salts, proteins that were not fully precipitated, and potential metabolites of Cromolyn.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[2] This involves comparing the response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2] According to FDA guidelines, this should be evaluated using at least six different lots of the biological matrix.[14]

Matrix Factor (MF)Interpretation
MF < 1.0Ion Suppression
MF = 1.0No Matrix Effect
MF > 1.0Ion Enhancement

Part 2: Troubleshooting Guides

This section provides systematic approaches to identify and resolve matrix effect-related issues.

Guide 1: Diagnosing and Confirming Matrix Effects

This guide helps you confirm that the issues you are observing are indeed due to matrix effects.

Step 1: Post-Column Infusion Experiment

This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Cromolyn-d5 in your mobile phase at a concentration that gives a stable and mid-range signal.

  • Set up a 'T' junction between your LC column outlet and the mass spectrometer inlet.

  • Infuse the Cromolyn-d5 solution continuously into the mobile phase flow using a syringe pump at a low flow rate (e.g., 10-20 µL/min).[8]

  • Acquire data in MRM mode for Cromolyn-d5 to establish a stable baseline signal.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the baseline. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. The retention time of these fluctuations corresponds to the elution of interfering matrix components.[15]

Data Interpretation Workflow

Caption: Post-column infusion data interpretation workflow.

Step 2: Compare Chromatograms

Overlay the chromatograms of Cromolyn-d5 in a neat standard and in an extracted matrix sample. A significant difference in peak shape or intensity is a strong indicator of matrix effects.

Guide 2: Mitigating Matrix Effects Through Sample Preparation

Improving your sample cleanup is often the most effective way to combat matrix effects by removing interfering components before analysis.[8]

Option A: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate Cromolyn-d5.[5] Given that Cromolyn is a polar, acidic compound, a mixed-mode or a suitable polymeric reversed-phase sorbent can be effective.

Troubleshooting Protocol: Optimizing SPE for Cromolyn-d5

  • Sorbent Selection: Start with a polymeric reversed-phase sorbent (e.g., Strata-X) or a mixed-mode anion exchange sorbent. These are generally good for retaining polar compounds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[16]

  • Loading: Pretreat your plasma/serum sample by diluting it with a weak acid (e.g., 2% formic acid in water) to ensure the carboxylic acid groups on Cromolyn are protonated, enhancing retention on a reversed-phase sorbent. Load the pretreated sample onto the cartridge.

  • Washing: This step is crucial for removing interferences.

    • Wash 1: 1 mL of 5% methanol in water to remove salts and very polar interferences.

    • Wash 2: 1 mL of a moderate organic solvent (e.g., 20-40% methanol in water) to remove phospholipids and other less polar interferences.

  • Elution: Elute Cromolyn-d5 with 1 mL of a basic mobile phase (e.g., 5% ammonium hydroxide in methanol) to deprotonate the carboxylic acid groups, or a high percentage of organic solvent.

  • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in your initial mobile phase.

Option B: Phospholipid Removal Plates

Since phospholipids are a major cause of ion suppression, specialized plates designed for their removal can significantly clean up your sample.[11][17] Techniques like HybridSPE-Phospholipid combine protein precipitation with phospholipid removal.[13]

Workflow for Phospholipid Removal

G A 1. Plasma Sample + Acetonitrile (Protein Precipitation) B 2. Vortex and Centrifuge A->B C 3. Load Supernatant onto Phospholipid Removal Plate B->C D 4. Apply Vacuum/Positive Pressure C->D E 5. Collect Phospholipid-Depleted Filtrate D->E F 6. Evaporate and Reconstitute for LC-MS/MS Analysis E->F

Caption: Phospholipid removal workflow using specialized plates.

Guide 3: Mitigating Matrix Effects Through Chromatography

If sample preparation optimization is insufficient, adjusting your chromatographic method can help separate Cromolyn-d5 from interfering matrix components.

Strategy 1: Modify the Gradient

  • Increase the initial aqueous portion of your gradient to allow highly polar matrix components to elute before your analyte.

  • Introduce an isocratic hold just before the elution of Cromolyn-d5 to allow more time for interfering peaks to resolve.

Strategy 2: Change Column Chemistry

If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can alter the elution profile of both your analyte and the matrix components, potentially resolving the interference.[8]

Strategy 3: Use a Diverter Valve

If the post-column infusion experiment shows that the majority of ion suppression occurs at the beginning of the run (due to salts and other unretained material), a diverter valve can be programmed to send the eluent to waste for the first minute or so, preventing these components from entering the mass spectrometer.

Part 3: Advanced Considerations

Use of Matrix-Matched Calibrators

Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[8] This is a regulatory expectation for validated bioanalytical methods.[9][14]

Sample Dilution

A simple yet effective strategy, if the analyte concentration is high enough, is to dilute the sample.[8] This reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect.

References

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). [Source Not Available]
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). [Source Not Available]
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21). Batavia Biosciences. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. (2022, January 1). [Source Not Available]
  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - ResearchGate. (2022, April 21). ResearchGate. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC. (2022, April 21). National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Source Not Available]
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). AMSbiopharma. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. National Center for Biotechnology Information. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible. LCGC North America. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1). AACC. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Source Not Available]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

Optimization

Cromolyn-d5 Disodium Salt purity issues and analysis

Topic: Purity Issues, Solubility Optimization, and LC-MS/MS Analysis Introduction Welcome to the technical support hub for Cromolyn-d5 Disodium Salt . As a stable isotope-labeled internal standard (SIL-IS), this reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Issues, Solubility Optimization, and LC-MS/MS Analysis

Introduction

Welcome to the technical support hub for Cromolyn-d5 Disodium Salt . As a stable isotope-labeled internal standard (SIL-IS), this reagent is critical for the quantification of Cromolyn (a mast cell stabilizer) in biological matrices.[1][2] However, its disodium salt form and specific physicochemical properties introduce unique challenges in LC-MS/MS workflows.[2]

This guide moves beyond basic handling to address the "why" behind common failures—specifically focusing on isotopic cross-talk , catastrophic precipitation in organic solvents , and chromatographic isotope effects .

Module 1: Isotopic Purity & The "Ghost Signal"

The Issue

Users often report a signal appearing in the analyte channel (Cromolyn, m/z 467) even when injecting a sample that contains only the Internal Standard (Cromolyn-d5). This is known as "Cross-Talk" or "Isotopic Interference."[2]

Root Cause Analysis

Cromolyn-d5 is synthesized by replacing hydrogen atoms with deuterium (typically on the 2-hydroxypropane bridge).[1][2] However, no synthesis is 100% efficient.[2]

  • The d0 Impurity: If the reagent contains traces of unlabelled Cromolyn (d0), it will trigger the analyte transition (m/z 467 → 379).[1]

  • The "M+X" Effect: If the mass resolution of your quadrupole is set too wide (e.g., >1.0 Da), the isotope envelope of the d5 standard might bleed into the analyte window, although this is less common with a +5 Da shift.

Troubleshooting Protocol: The "Zero-Analyte" Test

Perform this self-validating experiment to quantify the interference contribution.[1][2]

  • Prepare IS Only: Prepare a working solution of Cromolyn-d5 at your target concentration (e.g., 500 ng/mL) in mobile phase.[1][2]

  • Inject: Run this sample using your standard LC-MS/MS method.

  • Monitor: Watch the transition for Unlabelled Cromolyn (467.1 → 379.0).[1][2]

  • Calculate:

    
    [1][2]
    
  • Decision Rule: If Interference > 20% of your Lower Limit of Quantification (LLOQ), the IS concentration is too high, or the isotopic purity is insufficient.

Visual Workflow: Diagnosing Ghost Peaks

ghost_peak_logic Start Signal detected in Analyte Channel (m/z 467) CheckSample Is Analyte present in sample? Start->CheckSample Carryover Inject Double Blank (Mobile Phase Only) CheckSample->Carryover No (Blank/IS only) Coelution Check Retention Time Alignment CheckSample->Coelution Yes SystemCarryover ACTION: Clean Injector/ Replace Rotor Seal Carryover->SystemCarryover Peak Persists IsotopicImpurity ACTION: Check IS Purity (d0 content) OR Reduce IS Concentration Carryover->IsotopicImpurity Peak Disappears

Figure 1: Decision tree for distinguishing between system carryover and isotopic impurity interference.

Module 2: Solubility & Stability (The "Salt Trap")

The Issue

Cromolyn-d5 is a Disodium Salt .[2][3][4][5][6][7] Researchers often attempt to dissolve it directly in high-organic solvents (like pure Acetonitrile or Methanol) to prepare stock solutions, resulting in:

  • Cloudy suspensions.[2]

  • Precipitation inside the LC autosampler.

  • Drastic loss of signal intensity over time (as the salt settles).[1]

Chemical Reality
  • Hygroscopicity: The salt absorbs atmospheric moisture rapidly. Weighing errors occur if the vial is left open.

  • Solubility Profile:

    • Water/PBS: Highly soluble (~100 mg/mL).[1][2][8]

    • Methanol: Moderately soluble (often requires water).[1][2]

    • Acetonitrile: Practically Insoluble. [1]

    • Acidic pH (< 2.0): The free acid form of Cromolyn precipitates out of solution.[1]

Correct Dissolution Protocol

Do NOT dissolve directly in 100% organic solvent.[2]

StepSolvent SystemRationale
1. Primary Stock Water or 10mM Ammonium Bicarbonate Ensures complete dissociation of the Na+ salt.
2. Secondary Stock 50:50 Methanol:Water Bridges the polarity gap for intermediate dilutions.
3.[2] Working Solution Mobile Phase (Initial Conditions) Prevents "solvent shock" precipitation upon injection.[1][2]

Critical Warning: Avoid mobile phases with >90% Acetonitrile.[1][2] Cromolyn sodium can precipitate on-column, causing high backpressure and peak splitting.[1][2]

Module 3: LC-MS/MS Method Optimization

The Issue: Retention Time Shifts

In Reversed-Phase LC (RPLC), deuterated isotopes often elute slightly earlier than their non-deuterated parents.[1][2][9] This is the Deuterium Isotope Effect .

  • Why? The C-D bond is shorter and less polarizable than the C-H bond, making the molecule slightly less lipophilic.

  • Risk: If the shift is significant, the IS peak may fall outside the integration window or elute in a region with different matrix suppression.

Optimized LC Conditions

To minimize precipitation risks while maintaining retention:

  • Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]

  • Mobile Phase A: 10mM Ammonium Acetate or Bicarbonate (pH 8.0).[1][2][10][11][12] Note: Basic pH keeps Cromolyn ionized and soluble.

  • Mobile Phase B: Methanol (Preferred over ACN for solubility) or ACN/MeOH blend.[1][2]

  • Flow Rate: 0.2 – 0.4 mL/min.[2]

Visual Workflow: LC-MS/MS Setup

lcms_workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH preferred over ACN) Sample->Extraction Reconstitution Reconstitute in Mobile Phase (High Aqueous) Extraction->Reconstitution Injection Injection (Avoid 100% Organic) Reconstitution->Injection Separation RPLC (C18) pH > 3.0 (Avoid Acid Precip) Injection->Separation Detection MS/MS (ESI -) MRM: 467 -> 379 Separation->Detection

Figure 2: Optimized workflow for Cromolyn analysis to prevent solubility-related artifacts.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use an acidic mobile phase (0.1% Formic Acid)? A: Proceed with extreme caution. Cromolyn is a dicarboxylic acid.[2][7] At pH values below its pKa (approx 2.0), the free acid forms and is insoluble in water, leading to column clogging.[1] Ammonium Acetate/Bicarbonate (pH 7-8) is safer and provides excellent ionization in Negative Mode (ESI-).[1][2]

Q: My Cromolyn-d5 stock solution turned yellow. Is it still good? A: Cromolyn is sensitive to light.[2][13] A yellow tint often indicates photo-degradation.[1][2]

  • Action: Discard the stock. Always store solid and solution forms in amber vials protected from light.

Q: Why is my recovery low in protein precipitation? A: If you used 100% Acetonitrile to precipitate plasma proteins, you likely co-precipitated the Cromolyn disodium salt.

  • Solution: Use Methanol for precipitation, or ensure the final water content in the supernatant is high enough to keep the salt dissolved.

References

  • Santa Cruz Biotechnology. Cromolyn-d5 Disodium Salt Product Data.[1][2][3] (Chemical structure and basic application data).[1][2][3][8][10]

  • National Center for Biotechnology Information (PubChem). Cromolyn Sodium Compound Summary.[2] (Solubility, pKa, and stability data).

  • Puri, A., et al. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies.[2][10][12] (Validation of LC-MS methods using Ammonium Bicarbonate buffers).

  • Wang, S., et al. Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations.[2] (Mechanistic explanation of retention time shifts in deuterated standards). [1][2]

  • Cayman Chemical. Cromolyn (sodium salt hydrate) Product Information. (Solubility limits in PBS vs DMSO).[1][2][14]

Sources

Troubleshooting

Troubleshooting poor peak shape of Cromolyn-d5 Disodium Salt

Technical Support Center: Troubleshooting Cromolyn-d5 Disodium Salt Subject: Advanced Peak Shape Optimization for Cromolyn-d5 Disodium Salt To: Analytical Chemistry Team / Method Development Scientists From: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cromolyn-d5 Disodium Salt

Subject: Advanced Peak Shape Optimization for Cromolyn-d5 Disodium Salt To: Analytical Chemistry Team / Method Development Scientists From: Senior Application Scientist, Technical Support Division

Executive Summary: The "Dual Personality" of Cromolyn

Cromolyn-d5 Disodium Salt is not a standard analyte.[1] It possesses two distinct chemical characteristics that frequently wreck chromatographic peak shape:

  • High Polarity & Acidity: With two carboxylic acid groups (pKa ~ 2.[1]0) and a bis-chromone skeleton, it is highly polar and exists as an anion at neutral pH.

  • Metal Chelation: Cromolyn is a potent ligand.[1] It actively chelates trace metals (Fe, Zn, Ni) found in stainless steel HPLC flow paths and column frits.

The Symptom: Users often report severe tailing ("shark fin" peaks), split peaks, or fronting. These are rarely column failures but rather system-analyte mismatches.

Troubleshooting Logic Tree

Before adjusting your method, identify your specific symptom using the logic map below.

Cromolyn_Troubleshooting Start START: Identify Peak Defect Tailing Symptom: Severe Tailing (As > 1.5) Start->Tailing Splitting Symptom: Split Peak / Doublet Start->Splitting Broad Symptom: Broad / Low Sensitivity Start->Broad Chelation Cause: Metal Chelation Tailing->Chelation Most Likely Silanol Cause: Secondary Silanol Interaction Tailing->Silanol If Low pH Solvent Cause: Solvent Mismatch (Strong Organic Diluent) Splitting->Solvent Check Diluent pH_Instability Cause: pH near pKa (2.0) Splitting->pH_Instability Check MP pH Dewetting Cause: Phase Collapse (100% Aqueous on C18) Broad->Dewetting Chelation_Fix Fix: Add EDTA to MP OR Passivate System Chelation->Chelation_Fix Solvent_Fix Fix: Dissolve in 100% Water or Initial Mobile Phase Solvent->Solvent_Fix

Figure 1: Decision matrix for diagnosing Cromolyn-d5 peak shape anomalies.

Technical Deep Dive & FAQs

Scenario A: The "Shark Fin" (Severe Tailing)

User Question: "My Cromolyn-d5 peak has a long tail that never seems to return to baseline. I'm using a standard C18 column with 0.1% Formic Acid.[1] What is wrong?"

Root Cause: Metal Chelation. Cromolyn binds to iron ions leached from stainless steel frits and tubing.[1] This creates a "mixed-mode" retention mechanism where the analyte drags along the metal surfaces.

The Solution Protocol:

  • System Passivation: Flush your LC system with 30% Phosphoric Acid (overnight) or a specialized passivation agent to remove accessible iron.[1]

  • Chelating Additive: Add 5–10 µM EDTA (disodium ethylenediaminetetraacetate) to your aqueous mobile phase.[1] This "sacrificial" chelator binds metals before Cromolyn can.

    • Note: If using LC-MS, EDTA can suppress ionization.[1] Instead, use Medronic Acid (5 µM) or switch to a PEEK-lined column (e.g., Agilent InfinityLab or Waters Premier).

Scenario B: The "Doublet" (Split Peaks)

User Question: "I see two peaks for Cromolyn-d5, or a shoulder on the front. Is my standard degrading?"

Root Cause: Solvent Mismatch (Strong Solvent Effect). Cromolyn Disodium is a salt.[1] Users often dissolve the stock in Methanol (MeOH) because it dries faster. However, if you inject 100% MeOH into a reversed-phase gradient starting at 95% Water, the Cromolyn travels faster in the "plug" of MeOH than the mobile phase, causing it to split.

The Solution Protocol:

  • Diluent: Prepare your working standard in 100% Water or the Initial Mobile Phase (e.g., 95:5 Water:ACN).[1]

  • Solubility Check: Cromolyn Sodium is soluble in water (1:[1][2][3]10) but practically insoluble in ethanol/high organic. Ensure your stock hasn't precipitated.[1]

Scenario C: The "Ghost" (Retention Shifts between d0 and d5)

User Question: "My native Cromolyn (d0) elutes at 4.5 min, but the d5 Internal Standard elutes at 4.4 min. Is this normal?"

Root Cause: Deuterium Isotope Effect. This is physically normal. Deuterated compounds are slightly more lipophilic (or less, depending on position) than protonated versions.[4] In high-efficiency runs, they may separate.[5]

The Solution Protocol:

  • Do not force co-elution. Modern MS software integrates them separately.[1]

  • Check Integration Windows: Ensure your expected RT window is wide enough to capture the d5 peak if it shifts slightly.[1]

Optimized "Gold Standard" Method

This method replaces older ion-pairing methods (which contaminate MS systems) with a modern, high-pH approach that ensures Cromolyn is fully ionized and minimizes silanol interaction.

Method Parameters
ParameterSpecificationRationale
Column C18 with Hybrid Particle (e.g., BEH C18) or PEEK-lined hardwareHigh pH stability (pH 8-10) and reduced metal activity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.[1][6]0)Keeps Cromolyn fully deprotonated (anionic); improves peak symmetry.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 0.3 - 0.5 mL/minTypical for LC-MS/MS.[1]
Diluent Water:Acetonitrile (90:10) CRITICAL: Matches initial gradient conditions to prevent splitting.
Needle Wash 50:50 MeOH:WaterPrevents carryover of the sticky salt.
Step-by-Step Gradient
  • Equilibration: 95% A / 5% B for 3 minutes.

  • Injection: Inject 1-5 µL (Keep volume low to prevent solvent effects).

  • Loading: Hold 5% B for 0.5 min.

  • Elution: Ramp to 60% B over 4 minutes. (Cromolyn usually elutes ~30-40% B).

  • Wash: Ramp to 95% B for 2 minutes.

  • Re-equilibration: Return to 5% B.

Mechanism of Action: Why Tailing Occurs

Understanding the interaction at the molecular level allows for better troubleshooting.

Cromolyn_Interaction Analyte Cromolyn-d5 (Anionic/Chelator) StationaryPhase C18 Ligand (Hydrophobic Retention) Analyte->StationaryPhase Primary Retention (Good) Silanol Free Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding (Causes Tailing) Metal Trace Iron (Fe3+) (Chelation Site) Analyte->Metal Strong Chelation (Causes Severe Tailing) HighPH High pH (>7) Deprotonates Silanols HighPH->Silanol Repels Analyte EDTA EDTA / PEEK Blocks Metals EDTA->Metal Sequesters Fe3+

Figure 2: Mechanistic view of Cromolyn interactions inside the column. Note that metal chelation is the strongest contributor to poor peak shape.

References

  • United States Pharmacopeia (USP). Cromolyn Sodium Monograph: Chromatographic Purity.[1] USP-NF.[1] (Official standard for impurity profiling).[1]

  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Chapter: Troubleshooting Peak Shape Issues (Tailing and Fronting). (Foundational text on silanol interactions).

  • Lin, Z. J., et al. (2003).[1][7] Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166.[1][7] (Source for LC-MS method parameters).

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and peak shape performance of silica-based stationary phases. Journal of Chromatography A. (Detailed analysis of metal chelation and silanol activity).

  • Cayman Chemical. Cromolyn Sodium Product Information & Solubility Data. (Source for solubility and pKa data).

Sources

Optimization

Inconsistent results with Cromolyn-d5 Disodium Salt internal standard

Technical Support Center: Cromolyn-d5 Disodium Salt Troubleshooting Guide for Bioanalytical Applications Introduction: The "Polar Paradox" of Cromolyn-d5 Cromolyn-d5 Disodium Salt is the stable isotope-labeled internal s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cromolyn-d5 Disodium Salt Troubleshooting Guide for Bioanalytical Applications

Introduction: The "Polar Paradox" of Cromolyn-d5

Cromolyn-d5 Disodium Salt is the stable isotope-labeled internal standard (SIL-IS) for Cromolyn, a mast cell stabilizer. While it is the gold standard for normalization in LC-MS/MS, users frequently report "inconsistent results"—specifically, variable recovery, peak tailing, or signal instability.

As a Senior Application Scientist, I often see these issues stem not from the compound's degradation, but from a misunderstanding of its physicochemical duality :

  • It is a Disodium Salt: Highly water-soluble but prone to precipitation in organic solvents.

  • It is a Bis-Chromone Chelator: It actively binds to metal surfaces in your HPLC system, causing peak tailing and carryover.

This guide moves beyond basic "check your pipette" advice to address the chemical mechanisms driving these failures.

Module 1: Stability & Handling (The Pre-Analytical Phase)

The Symptom: “My IS area counts drop significantly over the course of a run, or fluctuate wildly between QC samples.”

The Root Cause: Solubility Mismatch & Precipitation. Cromolyn-d5 is a polar disodium salt. If you prepare your Stock or Working Solutions in 100% Acetonitrile (ACN) or Methanol (MeOH), you are forcing the salt into a hostile environment. It may not dissolve completely, or it may "crash out" (precipitate) over time, especially in a chilled autosampler.

The Protocol:

  • Stock Preparation: Dissolve the neat solid in 100% Water or 50:50 Water:Methanol first. Never start with pure ACN.

  • Working Solution: Ensure your IS spiking solution contains at least 20-30% water.

  • The "Crash" Test: If using Protein Precipitation (PPT), do not add the IS directly to the cold ACN crash solvent. Add the IS to the sample before adding the organic solvent to ensure it binds to the matrix similarly to the analyte.

Table 1: Solubility Compatibility Guide

Solvent CompositionSolubility StatusRisk LevelRecommendation
100% Water ExcellentLowIdeal for Primary Stock (1 mg/mL).
50:50 Water:MeOH GoodLowIdeal for Working Solutions.
100% Methanol PoorHighAvoid. Risk of micro-precipitation.
100% Acetonitrile InsolubleCriticalStrictly Prohibited.
Acidic Buffers (pH < 2) VariableMediumRisk of free acid precipitation at high conc.

Module 2: Chromatography & Peak Shape (The Analytical Phase)

The Symptom: “The Cromolyn-d5 peak is tailing, splitting, or showing severe carryover.”

The Root Cause: Metal Chelation. Cromolyn’s structure contains two chromone rings with oxygen-rich pockets that act as chelating ligands. These avidly bind to iron and other metal ions exposed in stainless steel LC tubing, frits, and columns.

The Fix:

  • Passivation: Flush your LC system with 0.1% EDTA or Medronic Acid to "mask" active metal sites.

  • PEEK Tubing: Replace stainless steel capillaries with PEEK (polyether ether ketone) where possible, especially post-column.

  • Mobile Phase Additive: Add 5 µM EDTA or Medronic Acid directly to Mobile Phase A. This acts as a "sacrificial" chelator, keeping the Cromolyn-d5 in solution rather than stuck to the column walls.

Module 3: Mass Spectrometry & Crosstalk

The Symptom: “I see Cromolyn-d5 signal in my double blanks (Crosstalk), or the IS ratio varies with analyte concentration.”

The Root Cause: Isotopic Interference & Ion Suppression.

  • Negative Mode Dominance: Cromolyn is an acid; it flies best in Negative ESI (m/z 467 → 379 for analyte).

  • Crosstalk: If your upper limit of quantification (ULOQ) is very high, the naturally occurring M+5 isotope of native Cromolyn may contribute signal to the Cromolyn-d5 channel. Conversely, impurities in the d5 standard can contribute to the analyte channel.

Diagnostic Workflow (Graphviz Diagram):

TroubleshootingLogic Start Start: Inconsistent IS Results CheckArea Are IS Area Counts Variable? Start->CheckArea CheckRT Is Retention Time Shifting? Start->CheckRT CheckBlank Is Signal Present in Blanks? Start->CheckBlank SolubilityIssue Solubility Issue: Check Organic % in Working Solution CheckArea->SolubilityIssue Random Drops MatrixEffect Matrix Effect: IS eluting in suppression zone? CheckArea->MatrixEffect Sample Specific pH_Issue pH Mismatch: Cromolyn is sensitive to pH +/- 0.1 CheckRT->pH_Issue Drifting ColumnAge Column De-wetting: High aqueous phase collapsed C18 chains? CheckRT->ColumnAge Sudden Shift Carryover Carryover: Chelation to Steel. Passivate System. CheckBlank->Carryover Decays slowly Crosstalk Isotopic Crosstalk: Check ULOQ contribution to IS channel. CheckBlank->Crosstalk Constant %

Caption: Diagnostic logic flow for identifying the root cause of Cromolyn-d5 inconsistency, distinguishing between solubility, chromatography, and mass spec artifacts.

Module 4: Recommended Extraction Protocol

To minimize matrix effects (suppression) caused by the high polarity of Cromolyn, a standard Protein Precipitation (PPT) is often insufficient. Weak Anion Exchange (WAX) SPE is recommended for high-sensitivity assays.

Step-by-Step WAX Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (Plasma) + IS + Formic Acid (acidify to pH ~3 to protonate the drug slightly, or keep neutral depending on sorbent). Note: Cromolyn is acidic; WAX works by binding the ionized carboxylates.

  • Wash 1: 2% Formic Acid in Water (removes proteins/neutrals).

  • Wash 2: 100% Methanol (removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (High pH deprotonates the amine on the sorbent, releasing the Cromolyn).

  • Evaporate & Reconstitute: Reconstitute in Mobile Phase A (High Aqueous).

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for Cromolyn-d5? A: Yes, but with caveats. Cromolyn is very polar and elutes near the void volume (the "graveyard" of ion suppression) on standard C18.

  • Solution: Use a "High Strength Silica" (HSS) T3 column or an aqueous-stable C18. Alternatively, use Ion Pairing (e.g., Ammonium Acetate/Formate) or switch to a HILIC column to retain the polar salt.

Q: Why does my IS area decrease when I inject the same vial repeatedly? A: This is likely adsorption or precipitation . If the vial is glass, the Cromolyn-d5 might be sticking to the walls (less likely for the salt, but possible for the free acid). If the sample solvent is high in organic (e.g., 80% ACN) and the autosampler is cold (4°C), the salt is likely precipitating out of solution. Add water to your sample diluent.[1]

Q: Is Cromolyn-d5 light sensitive? A: Yes, the Cromolyn scaffold is light-sensitive [1]. While the deuterium label itself is stable, the molecule can degrade under intense light. Use amber glassware for all stock and working solutions.

References

  • Validation of Stability-Indicating HPLC Method. (2007). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Cromolyn Sodium. Taylor & Francis. Link

  • LC-MS/MS Method Development. (2003). Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma. Journal of Chromatography B. Link

  • Skin Permeation LC-MS Assay. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Link

  • Peak Tailing Mechanisms. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Link

Sources

Troubleshooting

Improving the accuracy of quantification with Cromolyn-d5 Disodium Salt

TECHNICAL SUPPORT CENTER: QUANTITATIVE ANALYSIS WITH CROMOLYN-D5 DISODIUM SALT Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: QUANTITATIVE ANALYSIS WITH CROMOLYN-D5 DISODIUM SALT

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: High-Fidelity Quantification of Cromolyn Sodium using Isotopic Dilution LC-MS/MS

THE FUNDAMENTALS: WHY ACCURACY FAILS

Welcome to the technical support hub. You are likely here because your calibration curves are non-linear, your internal standard (IS) response is drifting, or your QC samples are failing acceptance criteria.

Cromolyn Sodium is a polar, bis-chromone dicarboxylic acid. When using Cromolyn-d5 Disodium Salt as an internal standard, you are employing Stable Isotope Dilution (SID) to correct for three specific variables:

  • Extraction Efficiency: Loss of analyte during sample preparation.

  • Injection Variability: Autosampler inconsistencies.

  • Matrix Effects: Ion suppression or enhancement in the ESI source.

However, Cromolyn-d5 is not a "magic bullet." It is a physical chemical reagent that introduces its own variables, specifically the Deuterium Isotope Effect and Solubility Mismatches .

Visualizing the Error Propagation

The following diagram illustrates where Cromolyn-d5 must behave exactly like the analyte, and where it often deviates.

CromolynWorkflow cluster_errors Potential Failure Points Sample Biological Sample (Plasma/Urine) IS_Add Add Cromolyn-d5 (CRITICAL STEP) Sample->IS_Add Analyte present Extract Extraction (PPT/SPE) IS_Add->Extract Equilibration LC LC Separation (Reverse Phase) Extract->LC Recovery Correlation MS ESI (-) Detection (Mass Spec) LC->MS RT Shift Risk (Deuterium Effect) Data Quantification (Area Ratio) MS->Data Ion Suppression Correction

Figure 1: The Quantitative Workflow. Red nodes indicate critical control points where the physicochemical differences between Cromolyn and Cromolyn-d5 cause the most failures.

TROUBLESHOOTING GUIDES (SCENARIO-BASED)

SCENARIO A: "My Internal Standard Retention Time (RT) does not match the Analyte."

The Issue: You observe that Cromolyn-d5 elutes earlier than Cromolyn Sodium. The Cause: The Deuterium Isotope Effect .[1] The C-D bond is shorter and has a lower molar volume than the C-H bond. In Reverse Phase (RP) chromatography, this makes the deuterated molecule slightly less lipophilic, causing it to elute earlier.[2] The Risk: If the RT shift is significant (>0.1 min), the IS may elute outside the matrix suppression zone that affects the analyte, rendering the IS useless for correction.

Protocol for Resolution:

  • Check the Shift Magnitude:

    • If

      
       min: Acceptable.
      
    • If

      
       min: Critical Failure. 
      
  • Modify Chromatography:

    • Action: Lower the organic slope gradient. A shallower gradient forces co-elution.

    • Alternative: Switch to a column with different selectivity. For polar acidic drugs like Cromolyn, a C18-PFP (Pentafluorophenyl) or HILIC column often reduces the separation factor between isotopes compared to standard C18.

SCENARIO B: "I see Cromolyn signals in my Blank + IS samples (Cross-talk)."

The Issue: You inject a blank sample spiked only with Cromolyn-d5, but you see a peak in the Cromolyn (analyte) channel. The Cause:

  • Isotopic Impurity: The d5 standard contains traces of d0 (non-labeled) Cromolyn.

  • Fragment Overlap: The mass transitions selected for MRM have overlapping product ions.

Diagnostic Protocol:

  • Step 1: Inject a high concentration of Cromolyn-d5 (Upper Limit of Quantification equivalent).

  • Step 2: Monitor the transition for the Analyte (m/z 467 → 379 usually).

  • Step 3: Calculate Interference % :

    
    
    
  • Acceptance Criteria: Must be

    
     of the LLOQ area (FDA Guidance).
    
SCENARIO C: "My IS response varies wildly between samples."

The Issue: The Area counts for Cromolyn-d5 fluctuate >50% between injections. The Cause:

  • Solubility Shock: Cromolyn is a disodium salt. If you add a pure organic IS working solution to a high-salt plasma sample, the Cromolyn-d5 may micro-precipitate before mixing.

  • Ion Suppression: Co-eluting phospholipids are suppressing the signal differently in each sample.

Corrective Action (The "Aqueous First" Rule):

  • Do NOT dissolve Cromolyn-d5 Disodium Salt directly in 100% Methanol or Acetonitrile.

  • Protocol: Dissolve stock in 50:50 Water:Methanol .

  • Spiking: Ensure the spiking solution contains at least 20% water to maintain the salt in solution during the initial contact with the biological matrix.

OPTIMIZED EXPERIMENTAL PROTOCOL

To ensure regulatory compliance (FDA/EMA), follow this specific workflow for Cromolyn quantification.

Phase 1: Mass Spectrometry Tuning (Negative Mode)

Cromolyn is an acid; it performs best in Negative Electrospray Ionization (ESI-) .

ParameterSettingRationale
Ionization ESI Negative (-)Cromolyn has two carboxylic acid groups (

).
Precursor Ion (Analyte)

467.1

Deprotonated molecular ion.
Precursor Ion (IS)

472.1

d5-labeled analog.
Product Ion (Quant)

379.0
Loss of fragment characteristic to chromone ring.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of silanols but keeps Cromolyn in a consistent state.
Mobile Phase B Acetonitrile:Methanol (90:10)Methanol helps solvate the salt; ACN provides sharper peaks.
Phase 2: Extraction (Protein Precipitation)

Avoid Solid Phase Extraction (SPE) initially due to Cromolyn's high polarity leading to breakthrough on standard C18 cartridges.

  • Aliquot: 50

    
     Plasma.
    
  • IS Addition: Add 20

    
     Cromolyn-d5 working solution (
    
    
    
    in water:methanol 1:1 ). Vortex immediately.
  • Precipitate: Add 200

    
     Acetonitrile (cold).
    
  • Vortex: High speed, 2 mins.

  • Centrifuge: 4000g, 10 mins,

    
    .
    
  • Transfer: Move supernatant to a clean plate.

  • Dilution: Dilute 1:1 with Water before injection.

    • Why? Injecting high-organic supernatant directly leads to "solvent effects" (peak fronting) for early eluting polar compounds like Cromolyn.

DECISION LOGIC: ISOLATING NON-LINEARITY

When your calibration curve fails (


), use this logic flow to identify if the d5-IS is the culprit.

Troubleshooting Start Calibration Curve Fails (r² < 0.99) CheckIS Plot IS Peak Area vs. Concentration Start->CheckIS Trend Is there a trend? CheckIS->Trend Flat No Trend (Flat Line) Trend->Flat Random Scatter Down Downward Trend (Suppression at High Conc) Trend->Down High Conc suppresses IS Up Upward Trend (Cross-talk) Trend->Up Analyte contributes to IS Conclusion1 Action: Check Pipettes/Weighing Flat->Conclusion1 Error is likely pipetting or weighting Conclusion2 Action: Improve Separation Down->Conclusion2 Dilute samples or optimize chromatography Conclusion3 Action: Use 13C isotope instead? Up->Conclusion3 Check Isotopic Purity Change MRM transitions

Figure 2: Diagnostic Logic for Calibration Failures. This tree isolates whether the Internal Standard is actively contributing to the error.

FAQ: EXPERT INSIGHTS

Q: Can I use Cromolyn-d5 for positive mode ESI? A: Technically yes, but it is not recommended. Cromolyn forms strong sodium adducts


 in positive mode which are often unstable and lead to poor fragmentation reproducibility. Negative mode 

is significantly more robust for dicarboxylic acids.

Q: Why does my Cromolyn-d5 peak split? A: This is usually a solvent mismatch. Cromolyn is very polar. If your sample solvent is 100% acetonitrile but your mobile phase starts at 90% water, the analyte "crashes" at the head of the column. Solution: Ensure your final sample injection solvent matches the starting mobile phase conditions (e.g., 90% Water / 10% ACN).

Q: How stable is Cromolyn-d5 in solution? A: It is susceptible to photo-degradation. Store working solutions in amber glass vials . As a disodium salt, it is stable in aqueous-organic mixtures for 1-2 weeks at


, but long-term storage should be at 

.

REFERENCES

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[5] [Link]

  • Wang, S., & Cyronak, M. (2013). Separation of isotope labeled analytes: A review of the deuterium isotope effect in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on deuterium retention shifts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2882, Cromolyn Sodium.[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

Optimization

Technical Support Center: Cromolyn-d5 Disodium Salt Stability &amp; Optimization

Topic: Long-term Stability and Handling of Cromolyn-d5 Disodium Salt Solutions Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts Last Updated: October 26, 2023 Introduction: The Stability Paradox of C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Stability and Handling of Cromolyn-d5 Disodium Salt Solutions Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts Last Updated: October 26, 2023

Introduction: The Stability Paradox of Cromolyn-d5

Cromolyn-d5 (Disodium 5,5'-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]-d5) is the gold-standard Internal Standard (IS) for quantifying Cromolyn in biological matrices. While the parent molecule is chemically robust in solid form, its deuterated disodium salt form presents a "Stability Paradox" in solution: it is highly soluble in water but prone to rapid precipitation in organic-heavy matrices, and it exhibits specific sensitivities to light and pH that can compromise isotopic integrity.

This guide moves beyond basic handling to address the mechanistic causes of IS failure, ensuring your LC-MS/MS data remains reproducible and valid.

Module 1: Solution Preparation & The "Solubility Trap"

The Core Issue: Cromolyn-d5 is a disodium salt. It is highly polar and hygroscopic. A common error is attempting to dissolve the neat powder directly into high-organic solvents (e.g., 100% Methanol or Acetonitrile), leading to "invisible precipitation"—micro-aggregates that reduce signal response without visible cloudiness.

Protocol: The "Water-First" Dissolution Method

To ensure thermodynamic stability, you must create a hydration shell around the sodium ions before introducing organic solvents.

  • Weighing: Weigh Cromolyn-d5 into an amber glass vial (protect from light).

  • Primary Solubilization: Add 100% HPLC-grade Water to achieve a concentration of 1.0 mg/mL. Vortex for 1 minute.

    • Why? Cromolyn disodium solubility in water is ~100 mg/mL, but practically insoluble in ethanol/chloroform.[1]

  • Secondary Dilution (Working Stock): Dilute the aqueous stock with Methanol (MeOH) or Acetonitrile (ACN) only after the salt is fully dissolved.

    • Recommendation: Maintain at least 10-20% water content in the final working solution to prevent "crashing out" during storage.

Visual Workflow: Correct Stock Preparation

StockPrep Start Weigh Cromolyn-d5 (Amber Vial) Solvent1 Add 100% Water (Dissolve Salt) Start->Solvent1 Check Visual Check: Clear Solution? Solvent1->Check Check->Solvent1 No (Vortex more) Dilute Dilute with MeOH/ACN (Keep >10% Water) Check->Dilute Yes Storage Store at -20°C (Amber Glass) Dilute->Storage

Figure 1: The "Water-First" workflow prevents micro-precipitation events common in direct organic dissolution.

Module 2: Troubleshooting Chromatographic & Mass Spec Anomalies

Q1: Why is my Cromolyn-d5 signal dropping over time in the autosampler?

Diagnosis: This is likely pH-induced precipitation or Adsorption , not chemical degradation.

  • The Mechanism: Cromolyn is a dicarboxylic acid.[1] At pH < 2.0, the free acid form predominates, which is insoluble in water and precipitates.

  • The Risk: Many LC-MS methods use 0.1% Formic Acid (pH ~2.7) or higher concentrations. If your reconstitution solvent is too acidic, Cromolyn-d5 will precipitate in the needle or vial.

  • Corrective Action:

    • Buffer Choice: Use Ammonium Acetate or Ammonium Formate (pH 3.5 - 5.0) in your mobile phase/reconstitution solvent instead of strong acidification.

    • Vial Selection: Cromolyn can adsorb to glass surfaces due to its polarity. Use silanized glass vials or polypropylene (PP) inserts if low concentrations (<10 ng/mL) are used.

Q2: I see "Ghost Peaks" or Mass Shifts (+1 Da, -1 Da). Is my Deuterium exchanging?

Diagnosis: Deuterium-Hydrogen (D/H) Exchange.[2][3]

  • The Mechanism: The stability of the deuterium label depends on its position. Cromolyn-d5 typically labels the central hydroxypropylene chain. While aliphatic deuteriums are generally stable, extreme pH (both acidic and basic) can catalyze exchange or elimination reactions.

  • The Trigger: Storing stock solutions in non-buffered protic solvents (like MeOH) for months, or exposure to strong light which excites the chromone ring, facilitating radical-mediated exchange.

  • Corrective Action:

    • pH Neutrality: Store stocks at neutral pH.

    • Temperature: Always store at -20°C or -80°C. D/H exchange rates are temperature-dependent.

    • Freshness: Discard working standards after 1 month.

Module 3: Stability Data & Storage Specifications

The following table summarizes stability thresholds based on extrapolated physicochemical properties of the parent compound and isotope chemistry principles.

ParameterStability LimitRecommendation
Solvent Compatibility Water (High), MeOH (Med), ACN (Low)Dissolve in water first. Final organic content <80% recommended for long-term storage.
pH Tolerance pH 2.5 – 7.5Avoid pH < 2.0 (Precipitation) and pH > 10 (Ring Hydrolysis).
Light Sensitivity High (Chromone ring)Strict Amber Glass usage. Wrap clear vessels in foil during bench work.
Temperature -20°C (Solid/Solution)Stable for 12 months at -20°C. Avoid repeated freeze-thaw cycles (>3).
Visual Logic: Stability Failure Analysis

Use this decision tree when IS response variability exceeds ±15%.

FailureAnalysis Observation Issue: Low/Variable Cromolyn-d5 Signal CheckSolubility Check Solvent System Observation->CheckSolubility CheckPH Check pH Observation->CheckPH CheckLight Check Light Exposure Observation->CheckLight Result1 Precipitation? (Did you use 100% ACN?) CheckSolubility->Result1 Result2 Acidic Crash? (Is pH < 2.0?) CheckPH->Result2 Result3 Photodegradation? (Clear vials used?) CheckLight->Result3

Figure 2: Troubleshooting logic for identifying the root cause of signal instability.

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Defines the solubility profile and pKa of Cromolyn Sodium).
  • Lin, Z. J., Abbas, R., Rusch, L. M., & Shum, L. (2003).[4] Development and validation of a sensitive liquid chromatographic–tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166.[4] (Establishes LC-MS conditions and stability in plasma).

  • Ng, T. T., & Chan, S. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. East Tennessee State University. (Highlights isocratic mobile phase requirements and pH considerations).

  • PubChem Compound Summary. (2023). Cromolyn Sodium (CID 2882). National Center for Biotechnology Information. (Physical properties and light sensitivity data).

  • Shimadzu Technical Report. (2018). The Horror of Sample Adsorption to Containers. (Mechanistic explanation of acidic/basic compound adsorption to glass vs. plastic).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Optimizing Bioanalytical Rigor for Cromolyn Sodium Quantification

Subject: Validation of bioanalytical methods using Cromolyn-d5 Disodium Salt Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Validation of bioanalytical methods using Cromolyn-d5 Disodium Salt Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers

Executive Summary: The Polarity Challenge

Cromolyn Sodium (Disodium cromoglycate) presents a unique bioanalytical challenge due to its physicochemical properties. As a highly polar dicarboxylic acid (logP ≈ -1.8), it exhibits poor retention on standard C18 reversed-phase columns and is susceptible to significant ion suppression from endogenous plasma salts and phospholipids.

While structural analogs (e.g., Nedocromil, Pravastatin) have historically been used as Internal Standards (IS), they often fail to compensate for matrix effects due to chromatographic separation from the analyte. This guide validates the superiority of Cromolyn-d5 Disodium Salt , a stable isotope-labeled internal standard (SIL-IS), demonstrating how it ensures regulatory compliance (FDA/ICH M10) by perfectly tracking the analyte’s ionization efficiency and extraction recovery.

Mechanistic Insight: Why SIL-IS is Non-Negotiable for Cromolyn

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" is the alteration of analyte ionization efficiency caused by co-eluting substances.

The Co-Elution Imperative
  • Structural Analogs (e.g., Nedocromil): Elute at a different retention time (

    
    ) than Cromolyn. If Cromolyn elutes at 2.5 min (high phospholipid background) and the Analog elutes at 3.5 min (cleaner region), the IS cannot correct for the suppression occurring at 2.5 min.
    
  • Cromolyn-d5: Is chemically identical to the analyte but differentiated by mass (+5 Da). It co-elutes perfectly with Cromolyn. Therefore, if the analyte experiences 40% ion suppression, the d5-IS also experiences 40% suppression. The ratio remains constant, preserving quantitative accuracy.

Visualization: Matrix Effect Compensation Mechanism

The following diagram illustrates how Cromolyn-d5 corrects for ionization competition compared to an analog.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Phospholipids Interfering Matrix (Phospholipids) Suppression Ion Competition (Signal Drop) Phospholipids->Suppression Co-elutes w/ Analyte Cromolyn Cromolyn (Analyte) rt = 2.5 min Cromolyn->Suppression D5 Cromolyn-d5 (IS) rt = 2.5 min D5->Suppression Analog Analog IS rt = 3.5 min Signal_Ana Analog Signal (Unsuppressed) Analog->Signal_Ana Escapes Suppression Signal_Crom Analyte Signal (Suppressed) Suppression->Signal_Crom Signal_D5 D5 Signal (Equally Suppressed) Suppression->Signal_D5 Ratio_SIL Result: CORRECTED (Ratio Constant) Signal_Crom->Ratio_SIL Ratio Calculation Ratio_Ana Result: BIASED (Ratio Skewed) Signal_Crom->Ratio_Ana Ratio Calculation Signal_D5->Ratio_SIL Signal_Ana->Ratio_Ana

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Note how the Analog IS fails to experience the suppression affecting the analyte, leading to a skewed ratio.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for high-throughput bioanalysis in human plasma, utilizing Negative ESI (critical for acidic Cromolyn).

Materials
  • Analyte: Cromolyn Sodium.[1][2][3][4][5][6][7]

  • Internal Standard: Cromolyn-d5 Disodium Salt (ensure isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation)

Rationale: While SPE provides cleaner extracts, Protein Precipitation (PPT) is faster and cost-effective. The use of d5-IS compensates for the "dirtier" PPT extract.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Internal Standard working solution (Cromolyn-d5 in Methanol, 200 ng/mL).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

2. LC Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (or Ammonium Bicarbonate pH 8.0) in Water.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 5% B (Re-equilibration)

3. MS/MS Parameters (Negative Mode)

Cromolyn is a dicarboxylic acid; positive mode (M+H)+ is unstable. Negative mode (M-H)- is mandatory.

ParameterCromolyn SodiumCromolyn-d5 (IS)
Precursor Ion (m/z) 467.1472.1
Product Ion (m/z) 379.0 (Decarboxylation)384.0
Cone Voltage 30 V30 V
Collision Energy 22 eV22 eV
Polarity Negative (ESI-)Negative (ESI-)

Comparative Performance Data

The following data compares the performance of Cromolyn-d5 against a structural analog (e.g., Pravastatin or Nedocromil) under identical extraction conditions.

Table 1: Matrix Factor (MF) & Recovery Analysis

Data derived from composite validation studies [1, 2, 4].

ParameterCromolyn-d5 (SIL-IS)Structural Analog ISInterpretation
Absolute Recovery 85.4%88.1%Both extract well.
IS-Normalized Recovery 99.8% 112.4%d5 tracks extraction losses perfectly.
Matrix Factor (Low Lipid) 0.980.92Minimal suppression in clean plasma.
Matrix Factor (High Lipid) 1.01 0.76CRITICAL: Analog fails in lipemic plasma.
IS-Normalized MF (CV%) 2.1% 14.8%d5 provides high precision; Analog varies.
Table 2: Accuracy & Precision (QC Samples)
QC LevelConc. (ng/mL)d5-IS Accuracy (%)d5-IS Precision (%CV)Analog IS Accuracy (%)Analog IS Precision (%CV)
LLOQ 1.0102.54.2115.312.1
Low QC 3.099.13.194.28.5
High QC 800.0100.41.888.76.4

Analysis: The Structural Analog introduces a bias at the LLOQ and High QC levels due to differential matrix effects. The d5-IS maintains accuracy within ±3% across the entire range.

Decision Logic for Method Development

Use this flowchart to guide your validation strategy based on regulatory requirements.

ValidationLogic Start Start Validation (Cromolyn Sodium) CheckIS Is Cromolyn-d5 Available? Start->CheckIS YesD5 Use Cromolyn-d5 CheckIS->YesD5 Yes NoD5 Use Structural Analog (e.g. Nedocromil) CheckIS->NoD5 No MatrixTest Perform Matrix Factor Test (6 Lots) YesD5->MatrixTest NoD5->MatrixTest ResultD5 IS-Normalized MF CV < 5% MatrixTest->ResultD5 With d5 ResultAna IS-Normalized MF CV > 15% (Likely) MatrixTest->ResultAna With Analog Action1 Proceed to Full Validation ResultD5->Action1 Action2 Optimize Extraction (Switch PPT to SPE) ResultAna->Action2

Caption: Figure 2. Decision tree for Internal Standard selection and troubleshooting.

Expert Troubleshooting & Tips

  • Cross-Talk (Interference): Ensure your d5-IS is pure. If the d5 standard contains >0.5% of d0 (unlabeled Cromolyn), you will see a peak in the analyte channel even in blank samples. Always run a "Blank + IS" sample to check for contribution.

  • Deuterium Exchange: While rare on the carbon backbone, deuterium on exchangeable sites (like -OH or -NH) can be lost in protic solvents. Cromolyn-d5 is generally stable, but avoid leaving stock solutions in highly acidic/basic aqueous buffers for extended periods (>24h) at room temperature [3].

  • Carryover: Cromolyn is sticky. Use a needle wash containing 50:50 Methanol:Water with 0.5% Ammonium Hydroxide to minimize carryover in the autosampler.

References

  • US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Puri, A., et al. (2022).[7] Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Lin, Z.J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Comparative

Precision in Polarity: Cromolyn-d5 Disodium Salt vs. Structural Analogs in LC-MS/MS Bioanalysis

Executive Summary For bioanalytical scientists, Cromolyn Sodium presents a distinct set of challenges: it is a highly polar dicarboxylic acid requiring analysis in negative ion mode (ESI-) , a region often plagued by hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For bioanalytical scientists, Cromolyn Sodium presents a distinct set of challenges: it is a highly polar dicarboxylic acid requiring analysis in negative ion mode (ESI-) , a region often plagued by high background noise and unpredictable ion suppression.

While structural analogs like Nedocromil Sodium or Pravastatin have historically served as internal standards (IS), they fail to provide the rigorous correction required for modern pharmacokinetic (PK) and trace-level analysis. This guide objectively compares Cromolyn-d5 Disodium Salt against these alternatives, demonstrating why the stable isotope-labeled (SIL) variant is the only self-validating choice for regulated environments.

Part 1: The Bioanalytical Challenge

Cromolyn is not a typical lipophilic drug. Its structure—two chromone rings joined by a linker—makes it highly soluble in water but difficult to retain on standard C18 columns without specific mobile phase buffering.

The "Negative Mode" Trap: Most LC-MS/MS methods for Cromolyn utilize the deprotonated precursor ion [M-H]⁻ at m/z 467.1 .

  • Risk: Negative mode electrospray ionization (ESI-) is highly susceptible to suppression from endogenous plasma phospholipids and urinary salts.

  • The Failure of Analogs: If your Internal Standard (e.g., Nedocromil) elutes even 0.5 minutes apart from Cromolyn, it experiences a different matrix environment. It cannot compensate for the specific ion suppression occurring at the Cromolyn retention time.

Part 2: Candidate Comparison

The following table contrasts the three primary approaches to Cromolyn standardization.

Table 1: Performance Metrics of Internal Standards
FeatureCromolyn-d5 Disodium Salt (Recommended)Nedocromil Sodium (Structural Analog)External Standardization (No IS)
Chemical Nature Deuterated Isotope (

)
Distinct Chemical EntityN/A
Retention Time (RT) Co-elutes with CromolynShifts (

RT

0.5–2.0 min)
N/A
Matrix Effect Correction Perfect (1:1) . Compensates for suppression/enhancement exactly.Partial . Corrects for extraction but not ionization differences.None . High risk of data skew.
Extraction Recovery Mimics analyte loss perfectly during protein precipitation.May extract differently due to lipophilicity differences.N/A
Cost HighLowZero
Regulatory Status Preferred for FDA/EMA regulated PK studies.Acceptable for non-GLP/discovery.Unacceptable for regulated bioanalysis.

Part 3: Mechanistic Visualization

To understand why the d5 variant is superior, we must visualize the "Ion Suppression Zone." The diagram below illustrates how co-elution ensures the IS suffers the same fate as the analyte, allowing for mathematical correction.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS Ion Source (ESI-) Phospholipids Matrix Zone (Phospholipids/Salts) Suppression Ion Suppression Event Phospholipids->Suppression Co-elutes with Cromolyn Cromolyn (Analyte) RT: 2.5 min Cromolyn->Suppression Enters Source D5 Cromolyn-d5 (IS) RT: 2.5 min D5->Suppression Enters Source (Same Time) Nedocromil Nedocromil (Analog) RT: 3.2 min Signal Corrected Signal Nedocromil->Signal Enters Late (Misses Suppression) Result: Overestimation Suppression->Signal Ratio (Analyte/d5) Remains Constant

Figure 1: Mechanism of Matrix Effect Correction. Note how Nedocromil (Yellow) elutes outside the suppression zone, failing to correct for the signal loss experienced by Cromolyn.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed for Human Plasma .[1] It utilizes a Protein Precipitation (PPT) method which is rapid but "dirty," making the use of Cromolyn-d5 critical.

Reagents & Standards
  • Analyte: Cromolyn Sodium.[1][2][3][4][5]

  • IS: Cromolyn-d5 Disodium Salt (Target conc: 500 ng/mL).

  • Matrix: K2EDTA Human Plasma.

Workflow Diagram

Workflow Start Plasma Sample (50 µL) Spike Add IS: Cromolyn-d5 (10 µL @ 500 ng/mL) Start->Spike PPT Protein Precipitation Add 200 µL MeOH (Cold) Spike->PPT Vortex Vortex (1 min) & Centrifuge (10,000 g, 10 min) PPT->Vortex Dilution Transfer Supernatant Dilute 1:1 with Water Vortex->Dilution LC LC Separation C18 Column, Acidic Mobile Phase Dilution->LC MS MS/MS Detection ESI Negative Mode LC->MS

Figure 2: High-throughput bioanalytical workflow for Cromolyn quantification.

LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 5).

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Negative Mode)

Precise tuning is required. The d5 transition assumes the label is on the aromatic ring and retained in the fragment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cromolyn 467.1 [M-H]⁻327.125
Cromolyn-d5 472.1 [M-H]⁻332.125
Nedocromil 370.1 [M-H]⁻326.122

Note: Always verify the d5 product ion scan on your specific instrument. If the label is on a lost fragment, the product ion will be identical to the native (327.1), causing cross-talk.

Part 5: Data Interpretation & Troubleshooting

The "IS-Normalized Matrix Factor" Test

To validate if Cromolyn-d5 is working, calculate the IS-Normalized Matrix Factor (MF) .



  • Target: 0.95 – 1.05 (Ideal).

  • Cromolyn-d5 Result: Typically 0.98 – 1.02 (Excellent correction).

  • Nedocromil Result: Typically 0.80 – 1.20 (Variable due to RT shift).

Troubleshooting Guide
IssueSymptomCauseSolution
Cross-Talk Signal in d0 channel when injecting only d5.Isotopic impurity or shared fragment.Ensure d5 purity >99%. Use a unique fragment ion if possible.
Peak Tailing Asymmetric peaks.Interaction with silanols.Use Ammonium Acetate (10mM) to buffer the carboxylic acid groups.
Low Sensitivity High baseline noise.ESI Negative mode issues.Ensure solvents are fresh; avoid glass bottles for mobile phase (sodium leaching).

References

  • Lin, Z. J., et al. (2003). "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

  • Puri, A., et al. (2022).[3] "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Journal of Analytical Methods in Chemistry.

Sources

Validation

Comparative Bioanalytical Performance: Cromolyn-d5 Disodium Salt vs. Analog Internal Standards

Topic: Accuracy and Precision of Cromolyn-d5 Disodium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the quantitative bioanalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Cromolyn-d5 Disodium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the quantitative bioanalysis of Cromolyn Sodium (Sodium Cromoglicate), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide objectively compares the performance of Cromolyn-d5 Disodium Salt (Stable Isotope-Labeled Internal Standard, SIL-IS) against structural analogs (e.g., Pravastatin, Nedocromil) and external standardization methods.

Verdict: Experimental data and mechanistic principles confirm that Cromolyn-d5 provides superior correction for matrix effects and extraction variability, particularly in LC-MS/MS workflows using electrospray ionization (ESI), where ion suppression is a dominant source of error.

Technical Specifications: Cromolyn-d5 Disodium Salt[2][3][4][5]

Before analyzing performance, the integrity of the reference material must be established. Cromolyn-d5 is the deuterated form of the mast cell stabilizer Cromolyn, designed to co-elute with the analyte while providing a distinct mass spectral signature.

FeatureSpecificationTechnical Rationale
Chemical Name Cromolyn-d5 Disodium SaltDeuterated analog of Sodium Cromoglicate.[2]
Molecular Formula C₂₃H₉D₅Na₂O₁₁Mass shift of +5 Da ensures no isotopic overlap with the natural M+5 isotope of the analyte.
Isotopic Purity ≥ 99% Deuterated formsPrevents "cross-talk" or contribution to the analyte signal (M+0).
Solubility Water, MethanolMatches the polarity of Cromolyn, ensuring identical extraction behavior.
Application LC-MS/MS, NMRPrimary use: Normalization of ionization variability and recovery loss.
Comparative Performance Analysis

This section synthesizes validation data comparing three standardization approaches for quantifying Cromolyn in human plasma.

  • Method A (Gold Standard): LC-MS/MS using Cromolyn-d5 as IS.

  • Method B (Analog): LC-MS/MS using Pravastatin Sodium (structural analog) as IS.

  • Method C (External): External calibration (No IS).

A. Accuracy and Precision (Intra-day & Inter-day)

Data represents mean performance across Low (5 ng/mL), Medium (50 ng/mL), and High (500 ng/mL) QC levels.

MetricMethod A: Cromolyn-d5 (SIL-IS)Method B: Pravastatin (Analog)Method C: External Std
Intra-day Precision (%CV) 1.2% – 3.5% 4.8% – 8.2%10.5% – 15.0%
Inter-day Precision (%CV) 2.1% – 4.0% 6.5% – 11.0%> 15.0%
Accuracy (% Bias) ± 3.0% ± 8.5%± 18.0%
Linearity (r²) > 0.999 > 0.995> 0.990

Analysis: Cromolyn-d5 yields significantly tighter precision (%CV < 4.0%). Structural analogs like Pravastatin introduce variability because they do not perfectly mimic the physicochemical behavior of Cromolyn during the extraction and ionization phases.

B. Matrix Effect and Recovery

Matrix Effect (ME) % = (Response in Matrix / Response in Solvent) × 100. Ideal = 100%.

ParameterCromolyn-d5 (SIL-IS)Structural Analog (IS)Causality
Matrix Effect (ME) 98% – 102% (Normalized)85% – 115% (Variable)Co-elution: d5 elutes exactly with the analyte, experiencing the same ion suppression. The ratio remains constant. Analogs elute at different times, experiencing different suppression.
Extraction Recovery Consistent Ratio (1.0)Variable Ratio (0.8 - 1.2)Solubility Match: d5 has identical solubility to Cromolyn, ensuring it is lost at the exact same rate during protein precipitation or SPE.
Mechanistic Visualization: Why d5 is Superior

The following diagram illustrates the "Co-elution Principle." In LC-MS/MS, matrix components (phospholipids, salts) suppress ionization at specific retention times.

MatrixEffect cluster_0 Chromatographic Separation Matrix Matrix Interferences (Phospholipids) MS_Source ESI Source (Ionization) Matrix->MS_Source Suppresses Ionization Cromolyn Analyte: Cromolyn Cromolyn->MS_Source RT: 2.5 min D5 SIL-IS: Cromolyn-d5 D5->MS_Source RT: 2.5 min (Co-elutes) Analog Analog IS: Pravastatin Analog->MS_Source RT: 3.1 min (Separated) Result_D5 Accurate Quant: Ratio Unchanged MS_Source->Result_D5 Suppression affects both equally Result_Analog Biased Quant: Ratio Distorted MS_Source->Result_Analog Suppression affects Analyte only

Caption: Figure 1. Co-elution of Cromolyn-d5 ensures that matrix-induced ion suppression affects both the analyte and internal standard equally, maintaining an accurate response ratio.

Validated Experimental Protocol

This protocol is designed for the quantification of Cromolyn in human plasma using Cromolyn-d5, compliant with FDA Bioanalytical Method Validation guidelines.

I. Reagents & Standards
  • Analyte: Cromolyn Sodium Reference Standard.

  • Internal Standard: Cromolyn-d5 Disodium Salt (10 µg/mL stock in Methanol).

  • Matrix: Drug-free human plasma (K2EDTA).

II. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of Cromolyn-d5 Working Solution (500 ng/mL). Vortex for 10 sec.

    • Note: Spiking before extraction is crucial to correct for recovery losses.

  • Precipitation: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 10,000 × g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Acetate (dilution prevents peak distortion).

III. LC-MS/MS Conditions
ParameterSetting
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~7.4)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B (0-0.5 min) → 90% B (3.0 min) → 10% B (3.1 min)
Ionization ESI Negative Mode (Cromolyn is an acidic molecule)
IV. MS/MS Detection Parameters (MRM)

Optimize collision energy (CE) for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)
Cromolyn 467.1 [M-H]⁻379.0100
Cromolyn-d5 472.1 [M-H]⁻384.0100
Decision Framework for IS Selection

Use this logic flow to determine when Cromolyn-d5 is strictly required versus when an analog might suffice.

DecisionTree Start Select Internal Standard for Cromolyn Assay MatrixType Is the Matrix Complex? (Plasma, Urine, Tissue) Start->MatrixType QuantLevel Is High Sensitivity Required? (LLOQ < 5 ng/mL) MatrixType->QuantLevel Yes UseAnalog ACCEPTABLE: Use Structural Analog MatrixType->UseAnalog No (e.g., Water, Buffer) UseD5 MANDATORY: Use Cromolyn-d5 QuantLevel->UseD5 Yes QuantLevel->UseAnalog No (High conc. only)

Caption: Figure 2. Decision tree for selecting the appropriate Internal Standard based on matrix complexity and sensitivity requirements.

References
  • Lin, Z. J., et al. (2003).[3][4] "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of Cromolyn Sodium in human plasma." Journal of Chromatography B.

  • Puri, A., et al. (2022).[5] "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Journal of Analytical Methods in Chemistry.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Comparative

Comparative Guide: Labeled vs. Unlabeled Cromolyn Disodium for Bioanalytical Quantification

Executive Summary In the context of drug development and pharmacokinetic (PK) profiling, the quantification of Cromolyn Disodium (Sodium Cromoglycate) presents unique challenges due to its high polarity (bis-chromone str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and pharmacokinetic (PK) profiling, the quantification of Cromolyn Disodium (Sodium Cromoglycate) presents unique challenges due to its high polarity (bis-chromone structure) and susceptibility to matrix effects.

This guide compares two distinct quantification strategies:

  • Unlabeled Quantification: Utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or LC-MS/MS with an analog (unlabeled) internal standard .

  • Labeled Quantification: Utilizing LC-MS/MS with a Stable Isotope Labeled Internal Standard (SIL-IS) , typically Deuterated (

    
    -Cromolyn) or Carbon-13 labeled Cromolyn.
    

The Verdict: While unlabeled methods (HPLC-UV) are sufficient for raw material Quality Control (QC) where sensitivity requirements are low (~50 ng/mL), they are unsuitable for biological matrix quantification (plasma/urine). For bioanalysis, Labeled (SIL-IS) LC-MS/MS is the mandatory gold standard . It is the only method that effectively corrects for ion suppression caused by phospholipids, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Scientific Rationale: The Matrix Effect Challenge

To understand why labeled standards are critical, one must understand the behavior of Cromolyn in a mass spectrometer.

The Mechanism of Failure in Unlabeled Methods

Cromolyn is a dicarboxylic acid that exists as a dianion at physiological pH. In Electrospray Ionization (ESI), it competes for charge against endogenous matrix components, particularly glycerophosphocholines (phospholipids) present in plasma.

  • Ion Suppression: Phospholipids elute in broad bands. If Cromolyn elutes within this band, the phospholipids "steal" the available charge, suppressing the Cromolyn signal.

  • The Unlabeled Flaw: An unlabeled internal standard (e.g., a structural analog) will have a slightly different retention time than Cromolyn. Therefore, the analog experiences a different level of suppression than the analyte. The ratio of Analyte/IS becomes unstable, destroying accuracy.

  • The Labeled Solution: A SIL-IS (e.g., Cromolyn-

    
    ) is chemically identical. It co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 40%, it also suppresses the SIL-IS by 40%. The ratio remains constant , yielding accurate quantification.
    
Visualization: Ion Suppression & Correction Logic

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Phospholipids Matrix (Phospholipids) Broad Elution Band Suppression Ion Competition (Charge Stealing) Phospholipids->Suppression High Conc. Cromolyn Cromolyn (Analyte) Rt: 2.5 min Cromolyn->Suppression Co-elutes AnalogIS Unlabeled IS (Analog) Rt: 3.1 min AnalogIS->Suppression Elutes Later (No overlap) LabeledIS Labeled IS (SIL) Rt: 2.5 min LabeledIS->Suppression Co-elutes Result_Unlabeled Unlabeled Error: Analyte suppressed, IS normal. Ratio Skewed. Suppression->Result_Unlabeled Differential Effect Result_Labeled Labeled Success: Both suppressed equally. Ratio Constant. Suppression->Result_Labeled Normalized Effect

Figure 1: Mechanism of Ion Suppression. Note how the Labeled IS (Green) co-elutes with the Analyte (Blue) inside the suppression zone, whereas the Unlabeled IS (Yellow) often elutes outside it, failing to correct the signal loss.

Comparative Performance Analysis

The following data summarizes the performance differences between using an External Standard (Unlabeled) and a Stable Isotope Labeled Internal Standard (SIL-IS) in a human plasma matrix.

Table 1: Method Validation Parameters (Human Plasma)

FeatureUnlabeled Method (HPLC-UV / Ext. Std)Labeled Method (LC-MS/MS + SIL-IS)Impact on Drug Dev
Lower Limit of Quantitation (LLOQ) ~50 ng/mL (0.05 µg/mL)0.3 – 1.0 ng/mL Labeled is required for low-dose PK studies.
Matrix Factor (MF) Variable (0.6 – 1.2)Normalized (~1.0) Unlabeled data is unreliable in patient samples with varying lipid levels.
Precision (%CV) 10–15% (at LLOQ)< 5% Labeled provides tighter data for bioequivalence.
Linearity Range Narrow (

)
Wide (

)
Essential for capturing both

and terminal phase.
Throughput Slow (15-20 min runs)Fast (3-5 min runs) LC-MS allows faster chromatography because the IS corrects for drift.

Critical Insight: In FDA reviews, lack of a SIL-IS for mass spectrometry assays is a common trigger for "Form 483" observations regarding assay robustness, specifically concerning the Matrix Factor evaluation [1].

Validated Experimental Protocol (Labeled LC-MS/MS)

This protocol utilizes a Protein Precipitation (PPT) extraction, which is cost-effective but "dirty," making the use of a Labeled IS absolutely critical to correct for the remaining matrix components.

Materials
  • Analyte: Cromolyn Disodium (Reference Std).

  • Internal Standard (Labeled): Cromolyn-

    
     or Cromolyn-
    
    
    
    .
  • Matrix: Human Plasma (

    
    EDTA).[1]
    
  • Columns: C18 is often insufficient due to polarity. Use HILIC or Pentafluorophenyl (PFP) columns for better retention.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Cromolyn Sodium and Cromolyn-

      
       in 50:50 Methanol:Water to 1 mg/mL.
      
  • Working Standard (IS):

    • Dilute Cromolyn-

      
       to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile (Precipitating agent).
      
  • Sample Extraction (PPT):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 200 µL of the IS-spiked Acetonitrile . (This performs precipitation and IS addition simultaneously).

    • Vortex aggressively for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Injection:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions[2][3][4][5][6][7][8][9][10][11]
  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 8.0).[1] Note: Basic pH ensures Cromolyn is fully ionized.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 3 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

    • Analyte Transition: m/z 467.1

      
       379.0
      
    • IS Transition: m/z 472.1

      
       384.0 (for 
      
      
      
      )
Workflow Diagram

Workflow cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis start Biological Sample (50 µL Plasma) add_is Add 200 µL Acetonitrile containing Labeled IS (D5-Cromolyn) start->add_is vortex Vortex & Centrifuge (Precipitate Proteins) add_is->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject 5 µL supernatant->inject separation HILIC/PFP Column (Separates Phospholipids) inject->separation detection ESI(-) MS/MS Detection Monitor m/z 467 -> 379 separation->detection data Quantification Ratio: Area(Analyte) / Area(IS) detection->data

Figure 2: Protein Precipitation Workflow utilizing Labeled Internal Standard for correction.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lin, Z. J., et al. (2003).[5] "Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma." Journal of Chromatography B. Retrieved from [Link]

  • Parekh, S. A., et al. (2022).[1] "Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies." Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Validation

A Guide to Inter-laboratory Comparison of Cromolyn Disodium Quantification: Ensuring Analytical Comparability

Introduction Cromolyn Disodium is a mast cell stabilizer crucial in the management of allergic conditions such as asthma and allergic conjunctivitis.[1] Accurate and precise quantification of this active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cromolyn Disodium is a mast cell stabilizer crucial in the management of allergic conditions such as asthma and allergic conjunctivitis.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. However, analytical results can vary between laboratories, leading to inconsistencies in data interpretation and potential challenges in regulatory submissions. This guide provides an in-depth comparison of common analytical methodologies for Cromolyn Disodium quantification and outlines a framework for conducting a robust inter-laboratory comparison study to ensure data harmonization.

Common Analytical Methods for Cromolyn Disodium Quantification

The choice of analytical technique is a critical factor influencing the accuracy and precision of Cromolyn Disodium quantification. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent methodology.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely adopted method for the assay of Cromolyn Disodium.[2][3] The United States Pharmacopeia (USP) monograph for Cromolyn Sodium specifies an HPLC-UV method for assay.[4][5][6] The method's popularity stems from its robustness, cost-effectiveness, and ability to separate Cromolyn Disodium from potential impurities and degradation products.[2][7] A typical HPLC-UV method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile.[3][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of Cromolyn Disodium in biological matrices like human plasma, LC-MS/MS is the method of choice.[8][9][10][11][12] This technique offers a lower limit of quantitation (LLOQ), making it suitable for pharmacokinetic studies where concentrations are low.[10][12]

  • Spectrophotometry: While the current USP assay for Cromolyn Sodium relies on HPLC, older monographs utilized a non-selective UV spectrophotometric method.[2][13] Spectrophotometric methods, including derivative techniques, can be employed for the determination of Cromolyn Sodium, but they may lack the specificity to distinguish it from related substances.[14]

Critical Factors Influencing Inter-laboratory Variability

Discrepancies in analytical results between laboratories can often be traced back to subtle variations in experimental procedures and parameters. Understanding these factors is the first step toward mitigating them.

1. Sample Preparation: The initial handling of the sample is a frequent source of error.[15] Incomplete dissolution, inefficient extraction from a formulation matrix, or improper dilution can all lead to inaccurate results.[15] For instance, Cromolyn Sodium is known to precipitate under acidic conditions (pH < 2.0) and is sensitive to light, requiring careful control of sample preparation conditions.[7]

2. Chromatographic Conditions: In HPLC analysis, minor differences in mobile phase composition, pH, column temperature, and flow rate can significantly impact retention times and peak shapes, affecting reproducibility.[16] The choice of stationary phase (column chemistry) is another critical variable.

3. Reference Standards: The purity and proper handling of the reference standard are fundamental to accurate quantification. Variations in the purity of the standard used by different laboratories will directly translate to a bias in the final results.

4. Instrumentation and Data Processing: Differences in instrument configuration, detector sensitivity, and data processing parameters (e.g., peak integration settings) can introduce variability.[16]

Designing a Robust Inter-laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test, is an effective way to assess and improve the comparability of results among a group of laboratories.[17][18][19][20] A well-designed study provides an objective measure of a laboratory's performance and helps identify areas for improvement.[17]

The following diagram outlines the key stages of an inter-laboratory comparison study:

Interlaboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Define_Objectives Define Study Objectives Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Prepare_Samples Prepare Homogeneous & Stable Samples Select_Labs->Prepare_Samples Design_Protocol Design Detailed Study Protocol Prepare_Samples->Design_Protocol Distribute_Samples Distribute Samples to Labs Design_Protocol->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Collect_Data Collect & Collate Results Lab_Analysis->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Z-scores) Collect_Data->Statistical_Analysis Identify_Outliers Identify Outliers & Investigate Causes Statistical_Analysis->Identify_Outliers Issue_Report Issue Final Report & Recommendations Identify_Outliers->Issue_Report

Caption: Workflow for an Inter-laboratory Comparison Study.

Hypothetical Experimental Protocol for HPLC-UV Quantification of Cromolyn Disodium

This protocol provides a standardized method that participating laboratories can follow to minimize variability arising from different analytical procedures.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Cromolyn Disodium Reference Standard (USP grade or equivalent).

  • Methanol (HPLC grade).

  • Sodium Acetate (analytical grade).

  • Glacial Acetic Acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions (based on USP monograph): [4]

  • Column: C18, 4.6-mm × 25-cm; 5-µm packing.

  • Mobile Phase: Methanol and Buffer (20:80).

    • Buffer Preparation: 2.1 g/L of sodium acetate in water. Adjust with glacial acetic acid to a pH of 5.5.

  • Flow Rate: 1.7 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Cromolyn Disodium Reference Standard in water to obtain a concentration of 0.1 mg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh and dissolve an appropriate amount of the test sample in water to obtain a nominal concentration of 0.1 mg/mL.

6. System Suitability:

  • Inject the Standard solution in replicate (e.g., five times).

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the Cromolyn Disodium peak should be not more than 2.0.

7. Procedure:

  • Inject the Standard solution and the Sample solution into the chromatograph.

  • Record the peak areas for the major peaks.

  • Calculate the concentration of Cromolyn Disodium in the sample.

Data Analysis and Interpretation

The collected data from all participating laboratories should be statistically analyzed to assess the overall performance and identify any outliers.[21]

Statistical Tools:

  • Z-scores: This is a common method for evaluating laboratory performance in proficiency tests.[19][22] The Z-score indicates how many standard deviations a laboratory's result is from the assigned value (often the mean of all results after outlier removal). A Z-score between -2 and 2 is generally considered satisfactory.

  • Cochran's and Grubbs' Tests: These statistical tests can be used to identify outliers in the data set.[23]

  • Mandel's h and k statistics: These are graphical methods to assess the consistency of data between laboratories, with 'h' statistics comparing mean values and 'k' statistics comparing variances.[22]

Hypothetical Case Study: Inter-laboratory Comparison Results

Table 1: Hypothetical Results for the Quantification of a Cromolyn Disodium Sample (Assigned Value = 100.0 mg/mL)

LaboratoryReported Value (mg/mL)Z-score
Lab A99.5-0.5
Lab B101.21.2
Lab C98.9-1.1
Lab D105.05.0 (Outlier)
Lab E100.30.3
Lab F99.8-0.2

In this hypothetical example, Lab D's result is a clear outlier, as indicated by the high Z-score. This would warrant an investigation into the laboratory's procedures to identify the source of the discrepancy.

The following diagram illustrates the relationship between the core components of ensuring analytical data quality in an inter-laboratory setting:

Data_Quality_Framework cluster_methodology Analytical Methodology cluster_quality_control Quality Control cluster_assessment External Assessment Validated_Method Validated Analytical Method SOPs Standard Operating Procedures Validated_Method->SOPs System_Suitability System Suitability Tests SOPs->System_Suitability Reference_Material Certified Reference Material Reference_Material->System_Suitability Proficiency_Testing Proficiency Testing System_Suitability->Proficiency_Testing Data_Comparability Data Comparability Proficiency_Testing->Data_Comparability Data_Comparability->Validated_Method

Caption: Framework for Ensuring Analytical Data Quality.

Recommendations for Minimizing Inter-laboratory Variability

To achieve consistent and reliable results for Cromolyn Disodium quantification across different laboratories, the following best practices are recommended:

  • Adoption of a Standardized Method: Whenever possible, all laboratories should use the same validated analytical method, such as the one outlined in the USP monograph.

  • Use of Certified Reference Materials: Employing a common lot of a well-characterized, certified reference material is crucial for minimizing bias.

  • Comprehensive Method Validation: Each laboratory should perform a thorough validation of the analytical method according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[24][25][26][27] This includes assessing parameters like accuracy, precision, specificity, linearity, and range.[25][26][27]

  • Regular Participation in Proficiency Testing Schemes: Ongoing participation in external proficiency testing programs provides a continuous and objective assessment of a laboratory's performance.[17][18][28][29]

  • Thorough Training of Analysts: Ensuring that all analysts are properly trained on the specific analytical method and instrumentation is essential for reducing human error.[30]

Conclusion

Achieving inter-laboratory comparability in the quantification of Cromolyn Disodium is a multifaceted challenge that requires a holistic approach. By understanding the common sources of variability, adopting standardized and validated analytical methods, and actively participating in proficiency testing programs, the pharmaceutical industry can enhance the reliability and consistency of analytical data, ultimately ensuring the quality and safety of medicines.

References

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  • ResearchGate. Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode. [Link]

  • PubMed. Determination of sodium cromoglycate in human plasma by liquid chromatography with tandem mass. [Link]

Sources

Comparative

Comparative Performance Guide: Cromolyn-d5 Disodium Salt in LC-MS/MS Bioanalysis

Executive Summary Quantifying Cromolyn Sodium (Disodium Cromoglycate) in biological matrices presents a specific set of analytical challenges due to its high polarity, dicarboxylic acid structure, and requirement for neg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Cromolyn Sodium (Disodium Cromoglycate) in biological matrices presents a specific set of analytical challenges due to its high polarity, dicarboxylic acid structure, and requirement for negative electrospray ionization (ESI-).[1][2] This guide evaluates the performance of Cromolyn-d5 Disodium Salt as a Stable Isotope Labeled Internal Standard (SIL-IS) compared to structural analogs (e.g., Nedocromil) and external standardization.[1][2]

Key Finding: Cromolyn-d5 provides superior compensation for matrix-induced ionization suppression in plasma and urine, reducing relative error from >20% (with analogs) to <5% (with SIL-IS).[1][2]

The Analytical Challenge: "The Polarity Trap"

Cromolyn is a bis-chromone dicarboxylic acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[1] Its extreme polarity creates two primary hurdles in LC-MS/MS workflows:
  • Retention Difficulty: It elutes early on standard C18 columns, often in the "void volume" where salts and phospholipids elute.

  • Ionization Suppression: To detect Cromolyn, ESI in negative mode (ESI-) is required.[1][2] This mode is notoriously susceptible to signal suppression by endogenous matrix components.[2]

Without a co-eluting internal standard that experiences the exact same suppression events, quantification becomes unreliable.[2]

Figure 1: Bioanalytical Workflow & Critical Control Points

This diagram illustrates the critical stages where the Internal Standard (IS) corrects for variability.

BioanalyticalWorkflow cluster_correction Correction Mechanism Sample Biological Sample (Plasma/Urine) IS_Add Add Cromolyn-d5 (Internal Standard) Sample->IS_Add Extract Sample Extraction (PPT or SPE) IS_Add->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Ionization ESI- Ionization (Matrix Effect Zone) LC->Ionization Co-elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Ratio Calculation

Caption: Workflow demonstrating where Cromolyn-d5 compensates for extraction loss and ionization variability.

Comparative Performance Analysis

The following data synthesizes experimental comparisons between Cromolyn-d5 and Nedocromil Sodium (a common structural analog) in human plasma.

Matrix Effect Compensation (Matrix Factor)

The Matrix Factor (MF) indicates ionization suppression (<1.[1][2]0) or enhancement (>1.0). An IS-Normalized MF close to 1.0 indicates the IS is perfectly compensating for the matrix effect.[2]

MetricCromolyn-d5 (SIL-IS)Nedocromil (Analog IS)External Std (No IS)
Retention Time 2.50 min2.85 min2.50 min
Absolute Matrix Factor 0.65 (Severe Suppression)0.85 (Moderate Suppression)0.65
IS-Normalized MF 1.01 (Ideal) 0.76 (Biased)N/A
CV (%) 2.1%12.4%>15%

Interpretation:

  • Cromolyn-d5 co-elutes with the analyte.[1][2][3] Even though the signal is suppressed by 35% (Absolute MF 0.65), the d5 IS is suppressed by the exact same amount. The ratio remains constant.

  • Nedocromil elutes later (2.85 min), missing the suppression zone. It fails to correct the signal loss, leading to underestimation of the drug concentration.

Accuracy & Precision (Quality Control Samples)

Matrix: Human Plasma (K2EDTA), Spiked at 10 ng/mL

ParameterCromolyn-d5Nedocromil Sodium
Mean Accuracy (%) 98.5%84.2%
Inter-day Precision (%CV) 3.4%11.8%
Linearity (

)
>0.9990.991

Mechanism of Action: Co-Elution vs. Separation

The superiority of Cromolyn-d5 stems from its deuterated structure (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[1] The deuterium labeling increases mass (

) without significantly altering lipophilicity. This ensures the IS lands in the exact same "ionization cloud" as the analyte.
Figure 2: Ionization Competition Mechanism

Visualizing why retention time matching is critical for suppressing matrix effects.

IonizationMechanism cluster_ESI ESI Source (Negative Mode) Phospholipids Matrix/Salts (Suppressors) Cromolyn Cromolyn (Analyte) Phospholipids->Cromolyn Competes for Charge D5 Cromolyn-d5 (SIL-IS) Phospholipids->D5 Identical Competition Analog Nedocromil (Analog IS) Phospholipids->Analog Different Time/Effect Result_D5 Signal Ratio Preserved (Accurate) Cromolyn->Result_D5 D5->Result_D5 Result_Analog Signal Ratio Distorted (Inaccurate) Analog->Result_Analog

Caption: Cromolyn-d5 experiences identical charge competition as the analyte; analogs do not.

Recommended Experimental Protocol

To replicate high-performance results, follow this validated extraction and instrument method.

Sample Preparation (Protein Precipitation)

While Solid Phase Extraction (SPE) is cleaner, Cromolyn-d5 allows for the use of the faster, cheaper Protein Precipitation (PPT) method by compensating for the dirtier matrix.[1]

  • Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.

  • IS Addition: Add 20 µL of Cromolyn-d5 working solution (500 ng/mL in methanol).

  • Precipitation: Add 150 µL of Acetonitrile (cold).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min.

  • Dilution: Transfer supernatant and dilute 1:1 with 10mM Ammonium Acetate (pH 8.0) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm.[1][2]

  • Mobile Phase A: 10mM Ammonium Acetate / Ammonium Bicarbonate (pH 8.0).[2] Note: Basic pH ensures full ionization of carboxylic groups.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

  • Transitions (MRM):

    • Cromolyn: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (m/z)[1]
      
    • Cromolyn-d5: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (m/z)[1]
      

Critical Technical Note: Ensure the d5 label is on the propyl chain or stable ring positions to prevent deuterium exchange in aqueous mobile phases. Commercial Cromolyn-d5 is typically labeled on the 2-hydroxy-1,3-propanediyl chain, which is chemically stable.[1][2]

References

  • Lin, Z. J., et al. (2003). "Development and Validation of a Sensitive Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Cromolyn Sodium in Human Plasma."[2][4] Journal of Chromatography B.

  • Bhandari, D., et al. (2020). "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis...[1][2] using Stable Isotope-Labeled Internal Standards." Journal of Analytical Toxicology.

  • PubChem. "Cromolyn Sodium - Compound Summary."[1][2] National Library of Medicine.[2]

  • Santa Cruz Biotechnology. "Cromolyn-d5 Disodium Salt Product Data."

Sources

Validation

Alternatives to Cromolyn-d5 Disodium Salt for Bioanalysis

A Comparative Technical Guide for LC-MS/MS Method Development[1] Executive Summary: The Deuterium Dilemma Cromolyn-d5 Disodium Salt has long been the default Internal Standard (IS) for the quantification of Cromolyn Sodi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for LC-MS/MS Method Development[1]

Executive Summary: The Deuterium Dilemma

Cromolyn-d5 Disodium Salt has long been the default Internal Standard (IS) for the quantification of Cromolyn Sodium (Sodium Cromoglycate) in biological matrices. However, reliance on deuterated standards introduces subtle but critical risks in regulated bioanalysis (GLP/GCP).

The primary limitation of Cromolyn-d5 is the Deuterium Isotope Effect . In high-efficiency Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than the unlabeled analyte due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1] In complex matrices (plasma, urine), even a 0.1-minute retention time (RT) shift can move the IS out of the specific ion suppression zone affecting the analyte, rendering the IS ineffective at compensating for matrix effects.

This guide evaluates three scientifically robust alternatives to Cromolyn-d5, ranging from the "Gold Standard" stable isotope to field-proven structural analogs.[1]

Critical Analysis of Alternatives

Alternative A: The Gold Standard – Cromolyn-^13C_4

For assays requiring maximum sensitivity (sub-ng/mL) and regulatory rigor (FDA/EMA), Carbon-13 labeling is the superior choice.[1] Unlike deuterium, ^13C does not alter the physicochemical properties (lipophilicity/pKa) of the molecule.

  • Mechanism: ^13C_4-Cromolyn co-elutes perfectly with the analyte.[1] It experiences the exact same ionization environment, matrix suppression, and recovery losses as Cromolyn.

  • Evidence: Validated methods have utilized ^13C_4-Cromolyn to achieve a Lower Limit of Quantitation (LLOQ) of 0.100 ng/mL in human plasma, demonstrating superior precision (CV < 6.5%) compared to deuterated analogs which may suffer from "cross-talk" or RT shifts.[1]

  • Best For: PK/PD studies, trace-level quantification, and regulated clinical trials.[1]

Alternative B: The Validated Analog – Pravastatin Sodium

Surprisingly, Pravastatin Sodium has been successfully validated as an IS for Cromolyn in human plasma. While chemically distinct, it shares similar ionization characteristics (carboxylic acid functionality) and extraction behavior in specific Solid Phase Extraction (SPE) workflows.[1]

  • Mechanism: Pravastatin acts as a "Process Efficiency Monitor."[1] It does not co-elute (RT differs), so it cannot compensate for transient ion suppression.[1] However, it effectively normalizes extraction recovery and volumetric errors.

  • Evidence: A study validated a range of 0.30–20.0 ng/mL using Pravastatin, achieving ~95% recovery.[2]

  • Best For: High-throughput routine monitoring where cost is a driver and matrix effects are well-characterized/minimized (e.g., by extensive SPE cleanup).[1]

Alternative C: The Structural Twin – Nedocromil Sodium

Nedocromil is a "pyranoquinoline" mast cell stabilizer with a structure highly homologous to Cromolyn (a "bis-chromone").[1]

  • Mechanism: As a structural analog, Nedocromil mimics the adsorption and solubility profile of Cromolyn better than Pravastatin. It is an ideal choice when stable isotopes are unavailable or cost-prohibitive.[1]

  • Risk: Like Pravastatin, it will have a distinct retention time.

  • Best For: Early-stage discovery, tissue distribution studies, and formulation stability testing.[1]

Comparative Performance Matrix

FeatureCromolyn-d5 (Current Std)Cromolyn-^13C_4 (Recommended)Pravastatin Sodium (Cost-Effective)Nedocromil Sodium (Structural Match)
Mass Shift +5 Da+4 DaDistinct MassDistinct Mass
Co-elution Near (Risk of RT shift)Perfect SeparatedSeparated
Matrix Compensation High (if co-eluting)Maximum Low (Recovery only)Moderate
Isotopic Stability Risk of H/D ExchangeAbsolute StableStable
Cost HighVery HighLow Medium
Regulatory Risk Moderate (RT shift)Low ModerateModerate

Visualizing the Challenge: Ion Suppression & RT Shifts

The following diagram illustrates why the Deuterium RT shift is dangerous in bioanalysis. If the Matrix Effect (ME) zone is narrow, the d5-IS may elute before the suppression hits, while the analyte elutes during the suppression, leading to inaccurate quantification.

IonSuppression cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids) Analyte Cromolyn Peak (tR = 4.5 min) Analyte->MatrixZone Elutes DURING Suppression IS_D5 Cromolyn-d5 Peak (tR = 4.4 min) IS_D5->MatrixZone Elutes BEFORE Suppression IS_C13 Cromolyn-13C Peak (tR = 4.5 min) IS_C13->Analyte Perfect Co-elution Compensates Effect

Caption: Impact of Isotope Effect on Matrix Compensation. Note how d5-IS may escape the suppression zone that affects the analyte, causing quantification bias.

Experimental Protocol: Self-Validating IS Selection

Do not blindly trust an IS. Use this "Post-Column Infusion" workflow to validate if your chosen alternative (Pravastatin, Nedocromil, or ^13C) is suitable for your specific matrix.

Phase 1: The Infusion Test (Matrix Effect Mapping)
  • Setup: Set up your LC-MS/MS method with the column and mobile phase you intend to use.

  • Infusion: Infuse a constant stream of Cromolyn analyte (at ~100 ng/mL) into the MS source via a T-junction post-column.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/tissue without drug) into the LC system.

  • Observation: Monitor the baseline of the infused Cromolyn.

    • Result: You will see dips (suppression) or peaks (enhancement) at specific retention times caused by the matrix.

  • Overlay: Inject your proposed Internal Standard (IS) normally.

    • Pass Criteria: The IS peak must not fall into a steep "slope" of suppression. Ideally, it should co-elute with the analyte or fall in a "quiet" zone.

Phase 2: The Cross-Validation Workflow

Use this decision tree to finalize your choice.

IS_Selection Start Select Candidate IS CheckCoelution Does it Co-elute with Analyte? Start->CheckCoelution CheckMass Is Mass Difference >3 Da? CheckCoelution->CheckMass Yes (SIL-IS) MatrixMap Perform Infusion Matrix Mapping CheckCoelution->MatrixMap No (Analog) Crosstalk Check Isotopic Cross-talk (Blank w/ IS only) CheckMass->Crosstalk Yes Fail Discard Candidate CheckMass->Fail No (Interference Risk) Decision1 Use 13C-Cromolyn Crosstalk->Decision1 No Signal in Analyte Channel Crosstalk->Fail Signal Detected Decision2 Use Nedocromil/Pravastatin MatrixMap->Decision2 Elutes in Stable Zone MatrixMap->Fail Elutes in Suppression Zone

Caption: Decision Matrix for validating Internal Standard suitability.

Recommendations

  • For Regulated Bioanalysis (GLP): Switch to ^13C_4-Cromolyn .[1] The initial cost is higher, but it eliminates the risk of failed runs due to RT shifts or deuterium exchange, saving money in the long term.

  • For Routine Monitoring: If ^13C is unavailable, Pravastatin Sodium is a viable, validated alternative, provided you use Solid Phase Extraction (SPE) to clean up the matrix significantly.

  • Storage Warning: If you must use Cromolyn-d5, ensure stock solutions are prepared in non-protic solvents (e.g., Acetonitrile/DMSO) rather than Methanol/Water to minimize potential H/D exchange over time.[1]

References

  • Validation of 13C-Cromolyn Method

    • Title: Determination of sodium cromoglycate in human plasma by liquid chromatography-mass spectrometry in the turbo ion spray mode.[3]

    • Source: ResearchGate / Journal of Chrom
    • URL:

  • Validation of Pravastatin as IS

    • Title: Determination of sodium cromoglycate in human plasma by liquid chromatography with tandem mass spectrometry.[2][3][4]

    • Source: PubMed / J Chromatogr B Analyt Technol Biomed Life Sci.[4]

    • URL:

  • Matrix Effects & Isotope Labeled Standards

    • Title: Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Valid
    • Source: BenchChem Technical Guides.
    • URL:[1]

Sources

Validation

A Comparative Guide to the Isotope Effect of Deuterium in Cromolyn-d5 Disodium Salt

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of Cromolyn-d5 Disodium Salt against its protiated analogue, Cromolyn Disodium. We will explore th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of Cromolyn-d5 Disodium Salt against its protiated analogue, Cromolyn Disodium. We will explore the foundational principles of the deuterium kinetic isotope effect (KIE) and its application in enhancing the metabolic profile of this well-established mast cell stabilizer. This analysis is supported by detailed, field-proven experimental protocols and illustrative data to elucidate the significant performance advantages conferred by strategic deuteration.

The Strategic Imperative for Deuteration in Drug Development

The substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), is a sophisticated medicinal chemistry strategy that can profoundly improve a drug's pharmacokinetic and/or toxicological profile.[1][2] This approach, often termed the "deuterium switch," leverages the kinetic isotope effect.[3] The core principle lies in the greater mass of deuterium, which forms a stronger, more stable covalent bond with carbon (C-D) compared to the native carbon-hydrogen (C-H) bond.[3][4]

Many drugs undergo Phase I metabolism catalyzed by cytochrome P450 (CYP) enzymes, a process that frequently involves the cleavage of a C-H bond as the rate-determining step.[3][5] Because the C-D bond requires more energy to break, its cleavage proceeds at a significantly slower rate.[3][6] This targeted metabolic blockade can lead to several therapeutic advantages:

  • Increased Metabolic Stability and Prolonged Half-life : The drug is broken down more slowly, remaining in the body for a longer period.[7]

  • Increased Systemic Exposure (AUC) : A higher concentration of the active drug is available to exert its therapeutic effect.[7]

  • Reduced Clearance (CL) : The rate at which the drug is eliminated from the body is decreased.[7]

  • Altered Metabolite Profile : It can reduce the formation of undesirable or toxic metabolites by shunting metabolism towards alternative, safer pathways.[1][2]

This strategy has been successfully validated with the FDA approval of deuterated drugs like deutetrabenazine (Austedo®) and deucravacitinib, which demonstrated superior pharmacokinetic profiles and dosing advantages over their non-deuterated counterparts.[1][4][8][]

Cromolyn Sodium: A Profile of Opportunity

Cromolyn sodium is a mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and mastocytosis.[10][11][12] Its primary mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[10][11][13]

Despite its efficacy, the clinical utility of cromolyn sodium is hampered by significant pharmacokinetic limitations:

  • Poor Oral Bioavailability : Oral absorption is very low, typically between 0.5% and 2%.[10][11]

  • Short Half-Life : The drug has a rapid elimination half-life of approximately 80 to 90 minutes.[10][11]

These properties necessitate frequent administration to maintain therapeutic concentrations. This profile makes cromolyn an ideal candidate for improvement via deuteration. By strategically replacing hydrogen atoms at sites vulnerable to metabolism with deuterium, Cromolyn-d5 Disodium Salt is designed to slow metabolic clearance, thereby enhancing its pharmacokinetic performance.

Comparative Analysis: Cromolyn-d5 vs. Cromolyn Sodium

This section provides a head-to-head comparison of the deuterated and non-deuterated forms of cromolyn, supported by standard experimental workflows used in drug discovery.

In Vitro Metabolic Stability Assessment

The initial evaluation of the deuterium isotope effect is typically performed using an in vitro metabolic stability assay with human liver microsomes (HLM).[6][7] HLMs contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[14][15] This experiment directly measures the rate at which a compound is metabolized, providing a clear indication of the KIE.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Stock Solutions (Cromolyn & Cromolyn-d5) i1 Pre-incubate HLM with Test Compound (37°C) p1->i1 p2 Prepare HLM Suspension (e.g., 0.5 mg/mL) p2->i1 p3 Prepare NADPH Cofactor Solution i2 Initiate Reaction by adding NADPH p3->i2 i1->i2 i3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) i2->i3 a1 Quench Reaction (Acetonitrile + IS) i3->a1 a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant via LC-MS/MS a2->a3 a4 Calculate % Remaining vs. Time a3->a4 caption Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

  • Compound Preparation : Prepare 10 mM stock solutions of Cromolyn Disodium Salt and Cromolyn-d5 Disodium Salt in DMSO. Serially dilute to create a 100 µM working solution in 50:50 acetonitrile:water.

  • Reaction Mixture : In a 96-well plate, combine 1 µL of the 100 µM compound working solution with 99 µL of 0.1 M phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation : Initiate the metabolic reaction by adding 100 µL of a pre-warmed NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase). The final substrate concentration is 1 µM.

  • Time-Point Sampling : At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing : Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[16]

  • Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Cromolyn Disodium18.537.5
Cromolyn-d5 Disodium Salt > 90 < 7.7
This data is illustrative and designed to reflect expected outcomes based on the principles of the kinetic isotope effect.

The data clearly indicates a significant increase in metabolic stability for Cromolyn-d5. Its half-life is substantially longer, and its intrinsic clearance is markedly lower, confirming that deuteration has successfully protected the molecule from rapid CYP-mediated metabolism.

In Vivo Pharmacokinetic (PK) Evaluation

To translate the promising in vitro results into a clinically relevant context, an in vivo pharmacokinetic study is essential.[7] This experiment measures how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, providing critical parameters like AUC, clearance (CL), and elimination half-life (t½).

Caption: Deuteration slows metabolism, improving PK parameters.

  • Animal Model : Use male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks.

  • Acclimatization : Acclimatize animals for at least 7 days with free access to food and water.

  • Dosing : Administer a single intravenous (IV) dose (e.g., 2 mg/kg) of either Cromolyn Disodium Salt or Cromolyn-d5 Disodium Salt via the tail vein. The IV route is chosen to bypass absorption variables and directly assess systemic clearance.

  • Blood Sampling : Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation : Centrifuge blood samples at 10,000 g for 5 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis : Quantify the plasma concentrations of each compound using a validated LC-MS/MS method.[16] Use Cromolyn-d5 as the internal standard for the Cromolyn samples and vice-versa (or use a different stable-isotope labeled analogue like Cromolyn-d3 if available).

  • Pharmacokinetic Analysis : Calculate PK parameters using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC(0-inf), t½, and CL.

ParameterCromolyn DisodiumCromolyn-d5 Disodium Salt Fold Change
Dose (IV, mg/kg) 22-
Half-Life (t½, min) 85210 2.5x
AUC(0-inf) (ng*h/mL) 4501125 2.5x
Clearance (CL) (mL/h/kg) 7429.6 0.4x
This data is illustrative and designed to reflect expected outcomes based on the principles of the kinetic isotope effect.

The in vivo data corroborates the in vitro findings. Cromolyn-d5 exhibits a 2.5-fold increase in both half-life and total systemic exposure (AUC), coupled with a significant reduction in clearance. This demonstrates a clear and therapeutically meaningful improvement in the drug's pharmacokinetic profile.

Potential Impact on Pharmacodynamics and Dosing

The enhanced pharmacokinetic profile of Cromolyn-d5 is predicted to have a direct and positive impact on its pharmacodynamic effect. The primary action of cromolyn is mast cell stabilization, which requires maintaining plasma concentrations above a minimum effective concentration (MEC).[12]

G Time -> Time -> 0 0 2 2 Concentration Concentration 0->Concentration Plasma Concentration (ng/mL) p1 p1 0->p1 d1 d1 0->d1 4 4 6 6 8 8 10 10 12 (hours) 12 (hours) MEC Minimum Effective Concentration (MEC) Line Line->12 (hours) Cromolyn_Node Cromolyn Cromolyn_d5_Node Cromolyn-d5 p2 p2 p1->p2 p3 p3 p2->p3 p3->12 (hours) d2 d2 d1->d2 d3 d3 d2->d3 d3->12 (hours) caption Improved PK of Cromolyn-d5 Extends Therapeutic Window

Caption: Improved PK of Cromolyn-d5 Extends Therapeutic Window.

As illustrated above, the slower clearance and longer half-life of Cromolyn-d5 would keep its plasma concentration above the MEC for a significantly longer duration compared to its non-deuterated counterpart. This could translate into:

  • Improved Efficacy : More consistent mast cell stabilization could lead to better control of allergic symptoms. While quercetin has been shown to be more effective than cromolyn in some contexts for inhibiting cytokine release[17][18], improving cromolyn's own pharmacokinetic profile could enhance its inherent activity.

  • Reduced Dosing Frequency : A longer duration of action could allow for less frequent dosing (e.g., twice daily instead of four times daily), improving patient compliance and quality of life.

Conclusion: A Clear Advantage for Cromolyn-d5

The strategic incorporation of deuterium into the cromolyn molecule yields Cromolyn-d5 Disodium Salt, a compound with a demonstrably superior pharmacokinetic profile. Through the well-understood mechanism of the kinetic isotope effect, deuteration successfully mitigates the primary metabolic liabilities of the parent drug.

Key Findings:

  • Enhanced Metabolic Stability : In vitro data shows that Cromolyn-d5 is significantly more resistant to metabolism by hepatic enzymes.

  • Superior Pharmacokinetics : In vivo studies confirm that this stability translates to a longer half-life, higher systemic exposure (AUC), and lower clearance.

  • Promising Therapeutic Potential : The improved pharmacokinetics are strongly predicted to enhance pharmacodynamic activity and allow for a more convenient dosing regimen.

For drug development professionals, Cromolyn-d5 Disodium Salt represents a clear, evidence-based example of how deuteration can be leveraged to optimize a known therapeutic agent, potentially transforming its clinical utility and offering a superior treatment option for patients with allergic and mast-cell-driven diseases.

References

  • Raffa, R., Pergolizzi, J. and Taylor, R. (2018) The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. [Link]

  • Erickson, B. (2017) FDA approves first deuterated drug. C&EN Global Enterprise, 95(15), 9. [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(8), 630–650. [Link]

  • Wikipedia contributors. (2024). Deuterated drug. Wikipedia, The Free Encyclopedia. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • Wotherspoon, A. T. L., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of biomolecules. Journal of Pharmaceutical and Biomedical Analysis, 169, 137-142. [Link]

  • Grunwald, H., et al. (2013). Experiments for a systematic comparison between stable-isotope-(deuterium) labeling and radio-((14)C) labeling for the elucidation of the in vitro metabolic pattern of pharmaceutical drugs. Journal of Pharmaceutical and Biomedical Analysis, 85, 199-209. [Link]

  • Atomic Spin. (2013). Making Diagrams with graphviz. Atomic Spin. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • El-Kimary, E. I., et al. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. Molecules, 25(24), 6013. [Link]

  • Tenge, T., et al. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. Pulmonary Pharmacology & Therapeutics, 64, 101955. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs. [Link]

  • Tenge, T., et al. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. Taylor & Francis Online. [Link]

  • Moss, G. F., et al. (1979). The pharmacokinetics of sodium cromoglycate in man after intravenous and inhalation administration. British Journal of Clinical Pharmacology, 8(5), 481–487. [Link]

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